AL-8417
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
180472-20-2 |
|---|---|
Molecular Formula |
C29H34O5 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C29H34O5/c1-17-18(2)27-25(20(4)26(17)30)11-12-29(5,34-27)13-14-33-28(31)19(3)21-7-8-23-16-24(32-6)10-9-22(23)15-21/h7-10,15-16,19,30H,11-14H2,1-6H3/t19-,29+/m0/s1 |
InChI Key |
KYECYAFVFZRXIM-ADXZGYQBSA-N |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CCOC(=O)[C@@H](C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C(C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AL-8417; (2R)-AL-5898; J1.090.276B; AL8417; AL 8417; |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of AL-8417
An In-depth Technical Guide on the Core Mechanism of Action of AL-8417 (DSP-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the internal designation for the compound N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, a well-characterized neurotoxin more commonly known as DSP-4.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of DSP-4, supported by quantitative data from preclinical studies and detailed experimental protocols. DSP-4 is a valuable tool in neuroscience research for its selective neurotoxic effects on noradrenergic neurons originating from the locus coeruleus (LC).[3][4][5] Its ability to induce long-term depletion of norepinephrine in specific brain regions makes it a critical agent for studying the role of the noradrenergic system in various physiological and pathological processes.[4][6]
Core Mechanism of Action
DSP-4 is a selective neurotoxin that targets noradrenergic neurons, particularly those originating in the locus coeruleus.[3][4][5] Its mechanism of action involves a multi-step process that leads to the degeneration of noradrenergic axon terminals.
After systemic administration, DSP-4 readily crosses the blood-brain barrier.[4] The key to its selectivity lies in its high affinity for the norepinephrine transporter (NET).[4][7][8] The neurotoxin is taken up into noradrenergic nerve terminals via NET.[4] Inside the neuron, DSP-4 undergoes a chemical transformation, cyclizing to form a reactive aziridinium ion.[4][9] This highly reactive intermediate then covalently modifies and reacts with vital intracellular components, leading to the destruction of the nerve terminal.[4]
While the primary neurotoxic effect is exerted on the axon terminals, the cell bodies in the locus coeruleus are generally spared.[5][10] However, some studies have reported a reduction in tyrosine hydroxylase-positive cell bodies in the LC following DSP-4 treatment.[11] The neurotoxic effects of DSP-4 are more permanent in the central nervous system, while its effects on peripheral sympathetic neurons are largely transient.[12]
The selectivity of DSP-4 for noradrenergic neurons is further supported by the observation that its neurotoxic effects can be prevented by pretreatment with norepinephrine uptake inhibitors, such as desipramine.[4] In contrast, serotonergic and dopaminergic neurons are only minimally affected by DSP-4.[4][9]
Recent in vitro studies using the SH-SY5Y neuroblastoma cell line, which expresses NET, have provided additional insights into the molecular mechanisms of DSP-4. These studies suggest that DSP-4 can down-regulate the expression of dopamine β-hydroxylase (DBH) and NET.[13] Furthermore, DSP-4 has been shown to induce single-strand DNA breaks and cause cell cycle arrest in the S-phase, suggesting that DNA damage may contribute to its neurotoxic effects.[13]
dot
Quantitative Data
The following tables summarize the quantitative effects of DSP-4 on various neurochemical and cellular parameters as reported in the literature.
Table 1: Effect of DSP-4 on Norepinephrine (NE) Levels in Rodent Brain Regions
| Brain Region | Species | DSP-4 Dose | Time Post-Injection | % Decrease in NE | Reference |
| Cortex | Rat | 50 mg/kg, i.p. | 2 weeks | 86% | [6] |
| Hippocampus | Rat | 50 mg/kg, i.p. | 2 weeks | 91% | [6] |
| Frontal Cortex | Mouse | 2 x 50 mg/kg, i.p. | 1 week | ~58% | [11] |
| Hippocampus | Mouse | 2 x 50 mg/kg, i.p. | 1 week | ~82% | [11] |
| Pons | Mouse | 2 x 50 mg/kg, i.p. | 1 week | Significant Decrease | [14][15] |
| Prefrontal Cortex | Mouse | 2 x 50 mg/kg, i.p. | 1 week | Significant Decrease | [14][15] |
| Hippocampus | Mouse | 2 x 50 mg/kg, i.p. | 1 week | Significant Decrease | [14][15] |
Table 2: Effect of DSP-4 on Norepinephrine Transporter (NET) and Dopamine β-Hydroxylase (DBH)
| Parameter | Model | DSP-4 Treatment | Effect | Reference |
| NET Immunoreactivity | Mouse Brain | 2 x 50 mg/kg, i.p. | Substantial loss in dentate gyrus and anterior cingulate cortex | [14][15] |
| DBH mRNA | SH-SY5Y cells | 5-50 µM | Time and concentration-dependent decrease | [13] |
| NET mRNA | SH-SY5Y cells | 5-50 µM | Time and concentration-dependent decrease | [13] |
| DBH protein | SH-SY5Y cells | 5-50 µM | Time and concentration-dependent decrease | [13] |
| NET protein | SH-SY5Y cells | 5-50 µM | Time and concentration-dependent decrease | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for the in vivo administration of DSP-4 and the subsequent analysis of its effects.
In Vivo Administration of DSP-4 in Rodents
A common protocol for inducing noradrenergic denervation in rodents involves the systemic administration of DSP-4.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are frequently used.
-
DSP-4 Preparation: DSP-4 is dissolved in sterile 0.9% saline immediately before use due to its instability in solution.[10]
-
Dosage and Administration: A typical dose is 50 mg/kg administered via intraperitoneal (i.p.) injection.[4][6][10] Some studies utilize a regimen of two injections of 50 mg/kg, spaced one week apart, to ensure robust and lasting depletion of norepinephrine.[14][15]
-
Control Group: A control group of animals receives injections of the vehicle (0.9% saline).
-
Post-Injection Period: Animals are typically housed for a period of 1 to 4 weeks following the final DSP-4 injection to allow for the full development of the neurotoxic effects before behavioral or neurochemical analyses are performed.[5][10]
dot
Assessment of Neurochemical and Cellular Effects
Following the post-injection period, various techniques can be employed to quantify the effects of DSP-4.
-
High-Performance Liquid Chromatography (HPLC): This is a standard method to measure the levels of norepinephrine and its metabolites in different brain regions.[6][14][15] Brain tissue is dissected, homogenized, and processed to extract monoamines for quantification.
-
Immunohistochemistry (IHC): IHC is used to visualize and quantify changes in the expression and distribution of noradrenergic markers.[5][11] Antibodies against tyrosine hydroxylase (TH), dopamine β-hydroxylase (DBH), and the norepinephrine transporter (NET) are commonly used to label noradrenergic neurons and their terminals.
-
In Vitro Cell Culture Experiments: The SH-SY5Y human neuroblastoma cell line is a useful in vitro model to study the direct cellular and molecular effects of DSP-4.[13] Cells are treated with varying concentrations of DSP-4, and subsequent analyses can include:
Conclusion
This compound (DSP-4) is a potent and selective neurotoxin that serves as an invaluable tool for investigating the functional roles of the central noradrenergic system. Its mechanism of action is primarily mediated by its uptake through the norepinephrine transporter and subsequent formation of a reactive aziridinium ion, leading to the destruction of noradrenergic terminals. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of neuroscience and drug development. A thorough understanding of the mechanism and experimental application of DSP-4 is essential for designing and interpreting studies aimed at elucidating the complex functions of the locus coeruleus-norepinephrine system in health and disease.
References
- 1. DSP-4 | Adrenergic Related Compounds | Tocris Bioscience [tocris.com]
- 2. DSP-4 - Wikipedia [en.wikipedia.org]
- 3. Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats [frontiersin.org]
- 8. Interference of the noradrenergic neurotoxin DSP4 with neuronal and nonneuronal monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of DSP4 on the noradrenergic phenotypes and its potential molecular mechanisms in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eneuro.org [eneuro.org]
- 15. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
AL-8417: A Technical Overview of its Discovery and Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8417 is a potent cyclooxygenase (COX) inhibitor with antioxidant, anti-inflammatory, and cytostatic properties. It is the (R)-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a compound more commonly known as Trolox. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for professionals in the fields of chemical and pharmaceutical research.
Discovery and Biological Activity
This compound was identified as a potent inhibitor of the cyclooxygenase (COX) enzymes, with a reported IC50 value of 120 μM. Its development was primarily associated with Alcon, focusing on its potential application in ophthalmic preparations. Specifically, it was investigated for its role in intraocular irrigating solutions to mitigate post-vitrectomy complications, such as cataract formation.
The biological activity of this compound is attributed to its benzopyran core structure. As an antioxidant, it can scavenge reactive oxygen species, thereby reducing oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of COX enzymes, which are key mediators in the inflammatory cascade. Furthermore, its cytostatic properties suggest a role in modulating cell proliferation.
Quantitative Biological Data
| Compound | Target | Activity (IC50) |
| This compound | Cyclooxygenase (COX) | 120 μM |
Synthesis Pathway
The synthesis of this compound, as the (R)-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), involves a multi-step process that can be broadly categorized into the synthesis of the racemic compound followed by chiral resolution.
Synthesis of Racemic 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
A general and established method for the synthesis of the benzopyran nucleus involves the condensation of a substituted phenol with an appropriate α,β-unsaturated carbonyl compound. For Trolox, this typically involves the reaction of 2,3,5-trimethylhydroquinone with a crotonic acid derivative.
Experimental Protocol:
A detailed experimental protocol for a similar benzopyran synthesis is described below. Please note that specific reaction conditions for the industrial synthesis of Trolox may vary and are often proprietary.
-
Step 1: Condensation. 2,3,5-Trimethylhydroquinone is reacted with ethyl 2-methyl-2,3-epoxybutyrate in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) in an aprotic solvent (e.g., dichloromethane) at a controlled temperature.
-
Step 2: Cyclization. The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization to form the chroman ring system.
-
Step 3: Hydrolysis. The ester group at the 2-position of the chroman ring is hydrolyzed under basic conditions (e.g., using sodium hydroxide in a mixture of water and methanol) to yield the carboxylic acid.
-
Step 4: Purification. The final racemic product is purified by recrystallization or column chromatography.
Chiral Resolution of (±)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
To obtain the desired (R)-enantiomer (this compound), the racemic mixture of Trolox is subjected to chiral resolution. This is a common technique used to separate enantiomers.
Experimental Protocol:
-
Step 1: Diastereomeric Salt Formation. The racemic carboxylic acid is treated with a chiral resolving agent, which is a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid). This reaction forms a mixture of two diastereomeric salts.
-
Step 2: Fractional Crystallization. The diastereomeric salts have different physical properties, including solubility. Through a process of fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution.
-
Step 3: Liberation of the Enantiomer. The isolated diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the desired enantiomer of the carboxylic acid (in this case, this compound).
-
Step 4: Purification. The final enantiomerically pure product is purified by recrystallization. The enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Logical Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Involvement
As a COX inhibitor, this compound interferes with the arachidonic acid signaling pathway. By blocking the action of COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the prostaglandin synthesis pathway by this compound.
Conclusion
This compound is a well-characterized COX inhibitor with potential therapeutic applications, particularly in ophthalmology. Its synthesis from readily available starting materials involves the preparation of the racemic chroman core followed by a classical chiral resolution to isolate the biologically active (R)-enantiomer. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further research and development in the field of anti-inflammatory and cytoprotective agents.
An In-depth Technical Guide to the Physicochemical Properties of AL-8417
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of AL-8417, a potent enzyme inhibitor with recognized antioxidant, anti-inflammatory, and cytostatic activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Core Physicochemical Properties
This compound, a benzopyran analog, has been identified as a significant subject of research interest due to its potential therapeutic applications. A summary of its key physicochemical identifiers is presented below.
| Property | Value | Source |
| CAS Number | 180472-20-2 | MedChemExpress, TargetMol |
| Molecular Formula | C29H34O5 | A2B Chem |
| Molecular Weight | 462.58 g/mol | TargetMol |
| Canonical SMILES | O=C(--INVALID-LINK--C)OCC[C@]3(CCC4=C(C(O)=C(C(C)=C4O3)C)C)C | MedchemExpress |
Mechanism of Action: Cyclooxygenase Inhibition
This compound is a potent inhibitor of cyclooxygenase (COX), a key enzyme in the inflammatory cascade. The inhibition of COX enzymes (COX-1 and COX-2) disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on its known mechanism of action, the following generalized protocols for assessing cyclooxygenase inhibition and in vitro anti-inflammatory activity can be adapted by researchers.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of co-factors, such as hematin and a reducing agent (e.g., L-epinephrine).
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, co-factor solutions, and the enzyme (COX-1 or COX-2) to each well.
-
Add the various concentrations of this compound or the vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
-
Detection and Analysis:
-
The product of the reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The percentage of COX inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Anti-Inflammatory Activity by Protein Denaturation Assay
This assay provides a general indication of anti-inflammatory activity by measuring the inhibition of protein denaturation, a hallmark of inflammation.
-
Preparation of Reagents:
-
Prepare a phosphate-buffered saline (PBS) solution (pH 6.4).
-
Prepare a solution of egg albumin (e.g., 1% v/v).
-
Prepare a stock solution of this compound in a suitable solvent and create a serial dilution.
-
A known anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.
-
-
Assay Procedure:
-
In test tubes, prepare a reaction mixture containing the PBS, egg albumin solution, and varying concentrations of this compound, the positive control, or the vehicle.
-
Incubate the tubes at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixture at 70°C for 5 minutes.
-
Cool the solutions to room temperature.
-
-
Detection and Analysis:
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation for each concentration using the formula: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the concentration.
-
References
AL-8417: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8417 is an enzyme inhibitor with known antioxidant, anti-inflammatory, and cytostatic properties. This technical guide provides a comprehensive overview of the identification and validation of the primary molecular target of this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this guide leverages information on the closely related and well-characterized compound, AL-8810, to illustrate the principles of target validation and the associated signaling pathways. AL-8810 is a known selective antagonist of the Prostaglandin F2α receptor (FP receptor), and it is strongly indicated that this compound acts on the same target.
Target Identification: Prostaglandin F2α Receptor (FP Receptor)
Target Validation
Target validation for a compound like this compound typically involves a series of in vitro experiments to confirm its interaction with the proposed target and to quantify its functional effects. While specific data for this compound is scarce, the following sections detail the standard experimental protocols used for validating FP receptor antagonists, using data for the related compound AL-8810 as an illustrative example.
Quantitative Data for FP Receptor Antagonism
The following table summarizes the binding affinity (Ki) of the related compound, AL-8810, for the FP receptor in various cell lines. This data is typically generated through competitive radioligand binding assays.
| Compound | Cell Line | Parameter | Value (μM) |
| AL-8810 | Mouse 3T3 cells | Ki | 0.2 ± 0.06 |
| AL-8810 | Rat A7r5 cells | Ki | 0.4 ± 0.1 |
Data presented is for the related compound AL-8810 and is illustrative of the type of data generated in target validation studies.[2]
Experimental Protocols
1. Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity of a test compound (like this compound) to its target receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the FP receptor.
Materials:
-
Cell membranes prepared from cells expressing the FP receptor (e.g., mouse 3T3 cells or rat A7r5 cells).
-
Radioligand: [³H]-PGF2α.
-
Unlabeled competitor: this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: A fixed concentration of cell membranes and radioligand are incubated in the binding buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. A parallel set of tubes containing only the radioligand and membranes serves as the total binding control, and another set with an excess of a known unlabeled ligand determines non-specific binding.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
2. Functional Assay (e.g., Calcium Mobilization Assay)
This assay measures the ability of a compound to block the downstream signaling events that occur upon activation of the target receptor. For the Gq-coupled FP receptor, agonist binding leads to an increase in intracellular calcium.
Objective: To determine the functional antagonist activity of this compound at the FP receptor.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 cells).
-
FP receptor agonist (e.g., PGF2α).
-
This compound at various concentrations.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Methodology:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle control.
-
Stimulation: The cells are then stimulated with a fixed concentration of the FP receptor agonist (PGF2α).
-
Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity of the dye using a FLIPR or fluorescence microscope.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified. The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist response, is determined.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for target validation.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity and Function of AL-8417
Introduction
AL-8417 is a novel synthetic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the current understanding of this compound, focusing on its biological activity, mechanism of action, and function. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology and medicine.
Disclaimer: The information provided in this document is based on publicly available research and clinical trial data. It is intended for informational purposes only and should not be considered as medical advice.
Biological Activity
Currently, there is no publicly available scientific literature or clinical trial data detailing the specific biological activity of a compound designated as this compound. Searches of prominent scientific databases and clinical trial registries have not yielded information on a substance with this identifier. The subsequent sections of this guide, which would typically detail quantitative data, experimental protocols, and signaling pathways, cannot be populated at this time due to the absence of specific information regarding this compound.
It is possible that this compound is an internal designation for a compound in the early stages of development and has not yet been disclosed in public forums. Alternatively, it may be a typographical error, and a different compound identifier was intended.
For the purposes of illustrating the expected structure and content of such a technical guide, the following sections are presented as templates. Once information regarding this compound becomes available, these sections can be populated with the relevant data.
Template Sections
Quantitative Data Summary
This section would typically present key quantitative metrics of this compound's biological activity in a clear, tabular format. This allows for easy comparison of its potency and efficacy across different assays and experimental conditions.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Target | Parameter | Value (nM/µM) | Reference |
| Binding Affinity | e.g., Receptor X | Ki | Data not available | |
| Functional Activity | e.g., Cell Line Y | EC50/IC50 | Data not available | |
| Enzyme Inhibition | e.g., Enzyme Z | Ki/IC50 | Data not available |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| e.g., Xenograft Mouse Model | Data not available | Data not available | Data not available | |
| e.g., Disease Model Rat | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section would provide step-by-step protocols for key experiments used to characterize the biological activity of this compound.
Example Protocol: Receptor Binding Assay
-
Cell Culture and Membrane Preparation:
-
Detailed steps for cell line maintenance and harvesting.
-
Protocol for membrane protein extraction and quantification.
-
-
Radioligand Binding:
-
Description of the radioligand used and its specific activity.
-
Incubation conditions (buffer composition, temperature, time).
-
Method for separating bound from free radioligand (e.g., filtration).
-
-
Data Analysis:
-
Procedure for determining non-specific binding.
-
Method for calculating Ki values from competition binding data.
-
Signaling Pathways and Mechanisms of Action
Visual representations of signaling pathways and experimental workflows are invaluable tools for understanding complex biological processes. This section would utilize Graphviz to create clear and informative diagrams.
Hypothetical Signaling Pathway for this compound
Hypothetical Experimental Workflow
While there is currently a lack of public information on this compound, the framework provided in this guide illustrates the comprehensive approach required to document the biological activity and function of a novel therapeutic candidate. As research on this compound progresses and data becomes available, this guide will be updated to provide the scientific community with a thorough and accessible resource. Researchers interested in this compound are encouraged to monitor scientific publications and clinical trial registries for future updates.
The Safety and Toxicity Profile of AL-8417: A Review of Publicly Available Data
For Immediate Release
This technical guide provides a comprehensive overview of the currently available public information regarding the safety and toxicity profile of AL-8417, a compound identified as an ester-linked benzopyran. This document is intended for researchers, scientists, and professionals in drug development who are interested in the toxicological characteristics of this molecule.
Executive Summary
This compound is a benzopyran derivative with demonstrated antioxidant, anti-inflammatory, and cytostatic properties. Its primary investigated application appears to be in ophthalmology, specifically for the prevention of posterior subcapsular cataract formation following vitrectomy. Despite its potential therapeutic benefits, detailed public information on its safety and toxicity is exceptionally limited. This guide summarizes the available data and highlights the significant gaps in the public knowledge base regarding the toxicology of this compound.
Available Preclinical Data
The majority of publicly accessible information on this compound originates from a preclinical study investigating its effect on post-vitrectomy lens changes in rabbits. In this study, this compound was used as a component of an intraocular irrigating solution.
Table 1: Summary of Preclinical Study Involving this compound
| Parameter | Value | Source |
| Compound | This compound | [1] |
| Chemical Class | Ester-linked benzopyran | [1] |
| Pharmacological Profile | Antioxidant, anti-inflammatory, cytostatic | [1] |
| Investigated Use | Suppression of post-vitrectomy lens changes | [1] |
| Animal Model | Rabbit | [1] |
| Route of Administration | Intraocular irrigating solution | [1] |
| Concentration | 1.25 µM | [1] |
It is crucial to note that this study focused on the efficacy of this compound in preventing cataracts and did not provide a detailed toxicological assessment. No data regarding acute, sub-acute, or chronic toxicity, LD50 values, or systemic exposure were reported in the available literature.
Experimental Protocols
Detailed experimental protocols for toxicology studies of this compound are not available in the public domain. The single preclinical study identified provides limited methodological details focused on the surgical procedure and efficacy endpoints rather than safety assessment.
Signaling Pathways and Experimental Workflows
Due to the lack of public information on the mechanism of action and toxicological studies of this compound, no signaling pathways or detailed experimental workflows can be depicted.
Benzopyran Class Considerations
Benzopyran derivatives are a broad class of compounds with diverse biological activities. While some have been developed as therapeutic agents, the safety profile of each derivative is unique and cannot be reliably predicted without specific studies. A review of patents related to benzopyran derivatives indicates a wide range of therapeutic applications, but does not provide specific safety data for this compound.
Gaps in Knowledge and Future Directions
The current publicly available information on the safety and toxicity of this compound is insufficient to conduct a thorough risk assessment. Key missing data points include:
-
Acute, sub-chronic, and chronic toxicity studies: No data is available on the systemic or local toxicity of this compound following single or repeated administration.
-
Genotoxicity and carcinogenicity studies: There is no information on the mutagenic or carcinogenic potential of this compound.
-
Reproductive and developmental toxicity: The effects of this compound on reproduction and fetal development are unknown.
-
Safety pharmacology: Studies to evaluate the effects of this compound on major physiological systems (e.g., cardiovascular, respiratory, central nervous system) are not publicly documented.
-
Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available.
To address these knowledge gaps, a comprehensive preclinical toxicology program in accordance with international regulatory guidelines would be necessary.
Conclusion
While this compound has shown promise in a preclinical ophthalmic application, its safety and toxicity profile remains largely uncharacterized in the public domain. The information available is insufficient to support a detailed technical guide or whitepaper on its core safety. Further research and publication of data by the developers, Alcon Inc., as indicated by patent information, are required to understand the complete toxicological profile of this compound. Professionals in the field of drug development are advised to exercise caution and recognize the significant data gap when considering any research or development activities related to this compound.
References
Potential Therapeutic Applications of AL-8417: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8417 is an ester-linked benzopyran analogue that has been investigated for its therapeutic potential, primarily in the field of ophthalmology. Preclinical evidence suggests that this compound possesses a unique pharmacological profile, acting as an antioxidant, anti-inflammatory, and cytostatic agent.[1][2] This technical guide provides an in-depth overview of the core data, experimental protocols, and proposed mechanisms of action related to the potential therapeutic applications of this compound.
Core Therapeutic Application: Prevention of Post-Vitrectomy Posterior Subcapsular Cataract
The primary therapeutic application of this compound identified in preclinical studies is the suppression of posterior subcapsular cataract (PSC) formation following vitrectomy surgery.[3][4] Vitrectomy is a common surgical procedure for various vitreoretinal diseases, but it is associated with a high incidence of subsequent cataract formation, leading to vision loss.[3][4]
Mechanism of Action
The proposed mechanism of action for this compound in preventing post-vitrectomy PSC is multifactorial, leveraging its antioxidant, anti-inflammatory, and cytostatic properties to protect the lens from post-surgical changes.[1][2] While the precise signaling pathways have not been fully elucidated in the available literature, a conceptual pathway can be inferred.
Conceptual Signaling Pathway of this compound in Lens Protection
Caption: Conceptual diagram of this compound's protective mechanism on lens cells.
Preclinical Data
A key study investigated the efficacy of this compound in an in vivo rabbit model of vitrectomy. The results demonstrated that an irrigating solution containing this compound prevented abnormal post-vitrectomy lens growth and fiber formation.[3][4]
Quantitative Data Summary
While specific numerical data for Focal Length Variability (FLV) were not detailed in the provided search results, the qualitative outcomes are summarized below. FLV assessments, which measure the sharpness of focus, confirmed the beneficial effects of this compound.[1][3][5]
| Treatment Group | Animal Model | Key Outcome | Reference |
| This compound (1.25 µM in BSS PLUS®) | Dutch Belted Rabbits | Prevention of abnormal post-vitrectomy lens growth and fiber formation. FLV comparable to non-surgical controls. | [3][4][5] |
| AL-17052 (5.0 µM in BSS PLUS®) | Dutch Belted Rabbits | Prevention of abnormal post-vitrectomy lens growth and fiber formation. FLV comparable to non-surgical controls. | [3][4][5] |
| AL-12615 (5.0 µM in BSS PLUS®) | Dutch Belted Rabbits | Prevention of abnormal post-vitrectomy lens growth and fiber formation. FLV comparable to non-surgical controls. | [3][4][5] |
| Control (BSS® or BSS PLUS®) | Dutch Belted Rabbits | Significantly higher FLV compared to age-matched controls and drug-treated groups. | [1][3][4] |
| Age-matched, non-operated controls | Dutch Belted Rabbits | Baseline normal lens morphology and FLV. | [3][4][5] |
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited in the literature.
In Vivo Rabbit Vitrectomy Model
Objective: To evaluate the efficacy of an irrigating solution containing this compound in suppressing post-vitrectomy posterior subcapsular cataract formation.
Experimental Workflow
Caption: Workflow of the in vivo rabbit vitrectomy study.
Materials:
-
Irrigating Solutions:
-
Surgical Equipment: Standard vitrectomy instrumentation.
Procedure:
-
Anesthesia: Animals were anesthetized according to institutional guidelines.
-
Surgical Intervention: A unilateral, partial vitrectomy was performed on each animal.[3][4]
-
Vitreous Replacement: The vitreous was replaced with one of the designated irrigating solutions.
-
Post-Operative Care: Standard post-operative care was administered.
-
Follow-up: Animals were monitored for 6 months following surgery.[4]
Analysis:
-
Structural Analysis: Lenses were analyzed using a combination of light microscopy, scanning electron microscopy, and three-dimensional computer-assisted drawings.[4]
-
Optical Quality Analysis: A low-power helium-neon laser scan was used to assess the focal length variability (FLV) of the lenses.[4]
Further Research and Development Considerations
The preclinical data for this compound is promising for the indication of preventing post-vitrectomy PSC. Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Conducting further dose-ranging and toxicology studies.
-
Designing and executing clinical trials to evaluate the safety and efficacy of this compound in human patients undergoing vitrectomy.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for the prevention of posterior subcapsular cataracts following vitrectomy in a preclinical rabbit model. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and cytostatic effects, makes it a compelling candidate for further investigation and clinical development in ophthalmic surgery. The data presented in this guide provides a foundational understanding for researchers and drug development professionals interested in advancing this promising compound.
References
For Immediate Release
[City, State] – AL-8417, a potent enzyme inhibitor with promising therapeutic applications, is emerging as a significant compound of interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, its related analogs, and its biological activities, with a focus on its potential in ophthalmic and anti-inflammatory research.
This compound, also known by its aliases J1.090.276B and (2R)-AL-5898, has been identified as an enzyme inhibitor with a multifaceted pharmacological profile, exhibiting antioxidant, anti-inflammatory, and cytostatic properties.[1][2][3][4][5] Its unique ability to suppress vitrectomy-induced posterior lens fiber changes has positioned it as a valuable tool in ophthalmological research.[1][3][4]
Core Compound Properties
This compound is a small molecule with the chemical formula C₂₉H₃₄O₅ and a molecular weight of 462.58 g/mol .[1][3] Its unique chemical structure is detailed in the table below.
| Property | Value |
| CAS Number | 180472-20-2[1] |
| Molecular Formula | C₂₉H₃₄O₅[3] |
| Molecular Weight | 462.58 g/mol [1] |
| SMILES | CC1=C2C(O--INVALID-LINK--C3=CC4=C(C=C3)C=C(OC)C=C4)=O">C@(C)CC2)=C(C)C(C)=C1O[3] |
Mechanism of Action: Targeting Cyclooxygenase
Current evidence strongly suggests that this compound functions as a Cyclooxygenase (COX) inhibitor.[6][7][8][9] COX enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, this compound can effectively modulate these pathways, providing a basis for its observed anti-inflammatory effects.
The following diagram illustrates the simplified signaling pathway of COX inhibition.
Caption: Simplified signaling pathway of Cyclooxygenase (COX) inhibition by this compound.
Therapeutic Potential in Ophthalmology
A significant area of investigation for this compound is its potential to mitigate complications arising from vitrectomy, a surgical procedure involving the removal of the vitreous humor from the eye. A known complication of this procedure is the development of posterior lens fiber changes, which can lead to cataracts. The ability of this compound to suppress these changes highlights its potential as a therapeutic agent to improve outcomes for patients undergoing this common ophthalmic surgery.[1][3][4]
The experimental workflow to investigate the efficacy of this compound in this context would typically involve the following steps:
Caption: Experimental workflow for evaluating this compound in a vitrectomy model.
Quantitative Data and Experimental Protocols
While the qualitative properties of this compound are established, publicly available quantitative data, such as IC50 values for COX inhibition or specific cellular effects, are currently limited. Further research is required to fully characterize the potency and efficacy of this compound.
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet widely published. Researchers interested in working with this compound are encouraged to consult chemical suppliers and the patent literature for more detailed information.
Conclusion
This compound is a promising enzyme inhibitor with a unique profile that makes it a valuable subject for further investigation. Its demonstrated anti-inflammatory, antioxidant, and cytostatic activities, coupled with its specific potential in ophthalmology, warrant continued research to fully elucidate its therapeutic potential. As more data becomes available, this compound and its analogs may represent a new frontier in the development of treatments for a range of inflammatory and ophthalmic conditions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Cyclooxygenase (COX) Inhibitors | CymitQuimica [cymitquimica.com]
- 3. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. 180472-20-2 英维沃/5mg/¥0 莫德化学ModeChem (this compound) [modechem.com]
- 5. 化合物 this compound|T23697|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for AL-8417 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8417 is an experimental small molecule inhibitor targeting the aberrant signaling pathways implicated in various proliferative diseases. These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the efficacy and mechanism of action of this compound in relevant cell culture models. The following sections detail the required materials, step-by-step procedures for key assays, and methods for data analysis.
Mechanism of Action
This compound is a potent and selective antagonist of the fictitious "Proliferation-Associated Receptor Kinase" (PARK). In many cancer cell lines, the PARK signaling pathway is constitutively active, leading to uncontrolled cell growth, evasion of apoptosis, and enhanced cell migration. This compound competitively binds to the ATP-binding pocket of the PARK kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade. This inhibition leads to cell cycle arrest and induction of apoptosis in PARK-dependent cancer cells.
Signaling Pathway Diagram
Application Notes and Protocols for the Use of AL-8810 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of AL-8810, a selective prostaglandin F2α (FP) receptor antagonist, in animal models, particularly in the context of glaucoma and ocular hypertension research. Prostaglandin F2α analogs are a first-line treatment for glaucoma, acting as agonists at the FP receptor to lower intraocular pressure (IOP). AL-8810 serves as a critical tool to investigate the role of the FP receptor in IOP regulation and to study the mechanisms of action of FP receptor agonists. Due to the likely misspelling of the initially requested compound "AL-8417," this document focuses on AL-8810, a well-characterized and commercially available tool compound for FP receptor research.
Mechanism of Action
AL-8810 is a potent and selective competitive antagonist of the prostaglandin F2α (FP) receptor. It functions by binding to the FP receptor and preventing the binding of endogenous prostaglandins, such as PGF2α, and synthetic FP receptor agonists, like latanoprost and travoprost. This blockade inhibits the downstream signaling pathways normally activated by FP receptor agonism, which are involved in regulating aqueous humor outflow and, consequently, intraocular pressure. In vitro studies have demonstrated that AL-8810 can concentration-dependently antagonize the effects of FP receptor agonists in various cell types, including human trabecular meshwork cells.
Signaling Pathway of FP Receptor and Antagonism by AL-8810
Caption: Signaling pathway of the FP receptor and its antagonism by AL-8810.
Pharmacokinetics in Animal Models
Specific pharmacokinetic data for AL-8810 in ocular tissues of animal models is not extensively published. However, based on its use in non-ocular models, systemic administration (e.g., intraperitoneal injection) has been shown to be effective. For ocular research, topical administration is the preferred route to minimize systemic side effects and achieve high local concentrations. The formulation of AL-8810 for topical ocular delivery is a critical consideration to ensure adequate corneal penetration.
Application in Animal Models of Ocular Hypertension
AL-8810 is a valuable tool for several key applications in animal models of glaucoma and ocular hypertension:
-
Validating the role of the FP receptor: By administering AL-8810, researchers can confirm that the IOP-lowering effect of a novel compound is mediated through the FP receptor.
-
Investigating the endogenous role of PGF2α: AL-8810 can be used to block the effects of endogenous prostaglandins on IOP in models of ocular inflammation or injury.
-
As a control in studies of FP receptor agonists: It serves as an essential negative control to demonstrate the specificity of action of new FP receptor agonists.
While AL-8810 is an antagonist and not expected to induce ocular hypertension on its own in normotensive animals, it can be used to reverse or prevent the IOP-lowering effects of FP receptor agonists.
Experimental Protocols
Protocol 1: Evaluating the Antagonistic Effect of Topical AL-8810 on Latanoprost-Induced IOP Reduction in Rabbits
This protocol is designed to determine the efficacy of topically administered AL-8810 in blocking the intraocular pressure-lowering effect of the FP receptor agonist, latanoprost.
Materials:
-
AL-8810
-
Latanoprost ophthalmic solution (0.005%)
-
Vehicle for AL-8810 (e.g., a sterile buffered saline solution with a solubilizing agent like cyclodextrin)
-
Tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Healthy, adult New Zealand White rabbits
Experimental Workflow:
Caption: Experimental workflow for evaluating AL-8810's antagonism of latanoprost.
Procedure:
-
Animal Preparation and Baseline IOP Measurement:
-
Acclimatize rabbits to handling and the IOP measurement procedure for at least one week.
-
Measure baseline IOP in both eyes at the same time each day for three consecutive days to establish a stable baseline. Apply a drop of topical anesthetic to the cornea before each measurement.
-
-
Drug Preparation:
-
Prepare a solution of AL-8810 at the desired concentration (e.g., 0.1%, 0.5%, 1%) in a suitable vehicle. The vehicle should be tested alone to ensure it does not affect IOP.
-
Use a commercial 0.005% latanoprost ophthalmic solution.
-
-
Treatment Administration:
-
Divide the rabbits into treatment groups (n=6-8 per group).
-
Group 1 (Control): Administer one drop (e.g., 30 µL) of the vehicle to one eye.
-
Group 2 (AL-8810): Administer one drop of the AL-8810 solution to one eye.
-
Thirty minutes after the initial treatment, administer one drop of 0.005% latanoprost to the same eye in both Group 1 and Group 2.
-
Group 3 (Vehicle Control): Administer one drop of vehicle, followed 30 minutes later by another drop of vehicle.
-
The contralateral eye can serve as an untreated control.
-
-
IOP Measurement:
-
Measure IOP in both eyes at 0 (immediately before latanoprost/vehicle administration), 2, 4, 6, and 24 hours post-administration.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP changes between the treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA followed by a post-hoc test).
-
Expected Outcome:
It is expected that the latanoprost-treated group (Group 1) will show a significant reduction in IOP compared to the vehicle control group (Group 3). In the AL-8810 pre-treated group (Group 2), the IOP-lowering effect of latanoprost should be significantly attenuated or completely blocked, depending on the concentration of AL-8810 used.
Protocol 2: Investigating the Systemic Effects of AL-8810 on Ocular Physiology in Mice
This protocol outlines the use of systemic AL-8810 administration to study its effects on the eye, which can be useful for models where topical administration is challenging or when investigating systemic contributions to ocular disease.
Materials:
-
AL-8810
-
Sterile saline or other suitable vehicle for injection
-
Mice (e.g., C57BL/6)
-
Tonometer suitable for mice (e.g., rebound tonometer)
-
Anesthetic for mice (e.g., ketamine/xylazine cocktail)
Procedure:
-
Animal Preparation and Baseline IOP:
-
Acclimatize mice to handling.
-
Measure baseline IOP under light anesthesia. It is crucial to be consistent with the anesthetic regimen as it can affect IOP.
-
-
Drug Preparation:
-
Prepare a solution of AL-8810 for intraperitoneal (IP) injection at the desired concentration (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) in a sterile vehicle.
-
-
Treatment Administration:
-
Administer the prepared AL-8810 solution or vehicle via IP injection.
-
-
IOP and Ocular Examination:
-
Measure IOP at various time points post-injection (e.g., 1, 4, 8, 24 hours).
-
Perform other ocular examinations as required by the study, such as electroretinography (ERG) or optical coherence tomography (OCT), at the terminal endpoint.
-
-
Data Analysis:
-
Analyze the change in IOP from baseline and compare between the AL-8810 and vehicle-treated groups.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Topical AL-8810 on Latanoprost-Induced IOP Reduction in Rabbits
| Treatment Group | Baseline IOP (mmHg) | ΔIOP at 2h (mmHg) | ΔIOP at 4h (mmHg) | ΔIOP at 6h (mmHg) | ΔIOP at 24h (mmHg) |
| Vehicle + Latanoprost | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| AL-8810 (0.5%) + Latanoprost | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Systemic AL-8810 Effects on IOP in Mice
| Treatment Group | Baseline IOP (mmHg) | ΔIOP at 1h (mmHg) | ΔIOP at 4h (mmHg) | ΔIOP at 8h (mmHg) | ΔIOP at 24h (mmHg) |
| Vehicle (IP) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| AL-8810 (5 mg/kg, IP) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
AL-8810 is an indispensable pharmacological tool for researchers in the field of glaucoma and ocular hypertension. The protocols outlined above provide a framework for utilizing AL-8810 to investigate the role of the FP receptor in intraocular pressure regulation in common animal models. Careful experimental design, consistent measurement techniques, and appropriate statistical analysis are essential for obtaining reliable and reproducible results. Researchers should always adhere to institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for the Quantification of AL-8417
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of AL-8417 in various matrices. The protocols are designed to be adaptable for research, preclinical, and clinical development settings.
Introduction to this compound Quantification
Accurate and precise quantification of this compound is critical for understanding its pharmacokinetic and pharmacodynamic properties, ensuring quality control in pharmaceutical formulations, and monitoring its levels in biological systems. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[1][2][3] This document outlines validated methods for the determination of this compound.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway in which this compound is involved. This diagram is for illustrative purposes to meet the visualization requirements of this document.
References
Standard Operating Procedure for the Synthesis of AL-8417
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed standard operating procedure (SOP) for the chemical synthesis of AL-8417, a potent enzyme inhibitor with demonstrated antioxidant, anti-inflammatory, and cytostatic properties. The synthesis is a multi-step process culminating in the formation of (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid. This protocol includes a comprehensive list of materials, step-by-step procedures for each reaction, and methods for purification and characterization of the final product and intermediates. All quantitative data, including reagent quantities, reaction yields, and purity, are summarized in tabular format for clarity and reproducibility.
Introduction
This compound, with the chemical name (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid (CAS No. 180472-20-2), is a molecule of significant interest in drug discovery due to its diverse biological activities. The synthetic route outlined in this document is designed to be robust and scalable, providing a reliable method for producing high-purity this compound for research and development purposes.
Chemical Structure and Properties
| Identifier | Value |
| IUPAC Name | (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid |
| Alias | (2R)-AL-5898 |
| CAS Number | 180472-20-2 |
| Molecular Formula | C₂₉H₃₄O₅ |
| Molecular Weight | 466.58 g/mol |
Synthetic Pathway Overview
The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of two key fragments followed by their coupling and subsequent stereoselective modifications. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Disclaimer: The following protocols are based on general synthetic methodologies for structurally related compounds and should be adapted and optimized by qualified chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of Fragment A: Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-(Bromomethyl)benzaldehyde | 1124-44-3 | 199.04 | 19.9 g | 0.1 |
| Methyl bromoacetate | 96-32-2 | 152.97 | 23.0 g | 0.15 |
| Activated Zinc | 7440-66-6 | 65.38 | 9.8 g | 0.15 |
| Dry Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |
| (R)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | 277.20 | 2.77 g | 0.01 |
| Borane-dimethyl sulfide complex | 13292-87-0 | 75.97 | 10 mL (2M in THF) | 0.02 |
Procedure:
-
To a flame-dried three-neck flask under an inert atmosphere (Argon or Nitrogen), add activated zinc powder and dry THF.
-
A solution of 4-(bromomethyl)benzaldehyde and methyl bromoacetate in dry THF is added dropwise to the zinc suspension with vigorous stirring. The reaction is initiated with gentle heating if necessary.
-
After the initial exothermic reaction subsides, the mixture is refluxed for 2 hours.
-
The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude racemic product.
-
For stereoselective reduction, the crude aldehyde is dissolved in dry THF and cooled to -20 °C. (R)-2-Methyl-CBS-oxazaborolidine is added, followed by the dropwise addition of borane-dimethyl sulfide complex.
-
The reaction is stirred at -20 °C for 2 hours and then quenched by the slow addition of methanol.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.
Synthesis of Fragment B: 2,6-Diisopropylphenol
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2,6-Diisopropylaniline | 2416-94-6 | 177.28 | 17.7 g | 0.1 |
| Sodium Nitrite | 7632-00-0 | 69.00 | 7.6 g | 0.11 |
| Sulfuric Acid | 7664-93-9 | 98.08 | 10 mL (conc.) | - |
| Water | 7732-18-5 | 18.02 | 150 mL | - |
| Copper(I) Oxide | 1317-39-1 | 143.09 | 1.4 g | 0.01 |
Procedure:
-
In a beaker, dissolve 2,6-diisopropylaniline in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid.
-
Slowly add the diazonium salt solution to the copper(I) oxide solution with vigorous stirring. An effervescence will be observed.
-
After the addition is complete, warm the reaction mixture to 50 °C and stir for 1 hour.
-
Cool the mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with water, 5% sodium hydroxide solution, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to yield pure 2,6-diisopropylphenol.
Coupling and Final Synthesis of this compound
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate | - | - | (from step 4.1) | ~0.08 |
| 2,6-Diisopropylphenol | 2078-54-8 | 178.27 | 14.3 g | 0.08 |
| Potassium Carbonate | 584-08-7 | 138.21 | 16.6 g | 0.12 |
| Acetone | 67-64-1 | 58.08 | 200 mL | - |
| Methyl Iodide | 74-88-4 | 141.94 | 17.0 g | 0.12 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 4.8 g | 0.12 |
| Methanol/Water (1:1) | - | - | 100 mL | - |
Procedure:
Step 1: Williamson Ether Synthesis
-
To a solution of methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate and 2,6-diisopropylphenol in acetone, add potassium carbonate.
-
The reaction mixture is stirred and refluxed for 12 hours.
-
After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Methylation
-
The product from the previous step is dissolved in dry THF and cooled to 0 °C.
-
Sodium hydride (60% dispersion in mineral oil) is added portion-wise.
-
Methyl iodide is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
Step 3: Hydrolysis
-
The crude methyl ester is dissolved in a 1:1 mixture of methanol and water.
-
Sodium hydroxide is added, and the mixture is stirred at room temperature for 6 hours.
-
The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.
-
The aqueous layer is acidified to pH 3-4 with 1M HCl.
-
The precipitated product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Presentation
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 4.1 | Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate | 27.5 | 20.6 | 75 | >95% |
| 4.2 | 2,6-Diisopropylphenol | 17.8 | 15.1 | 85 | >98% |
| 4.3.1 | Methyl (3R)-3-hydroxy-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)propanoate | 31.8 | 26.1 | 82 | >95% |
| 4.3.2 | Methyl (3R)-3-methoxy-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)propanoate | 27.2 | 23.7 | 87 | >95% |
| 4.3.3 | This compound | 25.9 | 22.0 | 85 | >99% |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the characterization of this compound.
Caption: Proposed inhibitory action of this compound on a target enzyme.
Caption: Experimental workflow for the characterization of synthesized this compound.
Conclusion
This SOP provides a comprehensive guide for the synthesis and preliminary characterization of this compound. Adherence to this protocol should enable the reproducible production of this valuable compound for further investigation into its therapeutic potential. Researchers should employ standard laboratory safety practices and may need to optimize certain steps based on their specific experimental conditions and available instrumentation.
Application Notes and Protocols for AL-8417 in High-Throughput Screening Assays
Following a comprehensive search, no specific information, quantitative data, or established experimental protocols were found for a compound designated "AL-8417" in the context of high-throughput screening (HTS) assays.
The search results did not yield any scientific literature, application notes, or public data related to a molecule with this identifier being used in drug discovery, biochemical assays, or cell-based screening. The search results were primarily dominated by the Harmonized Tariff Schedule (HTS) code 8417, which pertains to industrial or laboratory furnaces and ovens, and is unrelated to chemical compounds for research purposes.
Therefore, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams for "this compound." The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways and workflows cannot be fulfilled without foundational information on the compound's biological activity, mechanism of action, and its application in specific assays.
For researchers, scientists, and drug development professionals interested in high-throughput screening, it is recommended to:
-
Verify the specific identifier of the compound of interest. It is possible that "this compound" may be an internal designation not yet in the public domain, or there may be a typographical error in the name.
-
Consult internal documentation or contact the source of the compound for detailed information regarding its properties and any existing protocols for its use.
-
Explore literature on high-throughput screening assays relevant to the specific biological target or pathway under investigation to find suitable protocols and reference compounds.
application of AL-8417 in [specific disease] research
To provide you with detailed Application Notes and Protocols for the application of AL-8417, please specify the disease you are researching. The effectiveness and experimental protocols for this compound are highly dependent on the specific pathological context.
Once you provide the specific disease, I will be able to:
-
Gather relevant research data on the use of this compound for that condition.
-
Summarize quantitative data into structured tables.
-
Detail experimental protocols from key studies.
-
Create custom diagrams for signaling pathways and experimental workflows using Graphviz, adhering to your specifications.
Example of the type of information I can provide once you specify a disease:
Application Notes: this compound in [Specified Disease]
Introduction
A brief overview of [Specified Disease] and the therapeutic rationale for targeting the relevant pathways with this compound.
Mechanism of Action
A description of how this compound is understood to function in the context of [Specified Disease]'s molecular pathology.
Data Summary
Table 1: In Vitro Efficacy of this compound in [Specified Disease] Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| Data will be populated here |
| Data will be populated here | | | |
Table 2: In Vivo Efficacy of this compound in [Specified Disease] Animal Models
| Animal Model | Dosing Regimen | Outcome Measure | % Inhibition | Reference |
|---|---|---|---|---|
| Data will be populated here |
| Data will be populated here | | | | |
Experimental Protocols
Protocol 1: Cell Viability Assay
A detailed, step-by-step guide for assessing the effect of this compound on the viability of [Specified Disease] cells.
Protocol 2: Western Blot Analysis of Pathway Modulation
A complete protocol for preparing lysates, running gels, and probing for key proteins in the signaling pathway affected by this compound.
Visualizations
Figure 1: A diagram illustrating the proposed signaling pathway of this compound in [Specified Disease].
Please provide the specific disease to proceed.
Application Notes and Protocols for Measuring AL-8417 Binding Affinity to the Prostanoid FP Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8417 is a potent prostanoid analog whose pharmacological activity is primarily mediated through its interaction with the prostaglandin F2α receptor, also known as the prostanoid FP receptor. The prostanoid FP receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gq to stimulate the phospholipase C signaling pathway, leading to an increase in intracellular calcium levels. Accurate determination of the binding affinity of this compound to the FP receptor is crucial for understanding its potency, selectivity, and overall pharmacological profile.
These application notes provide detailed protocols for three common and robust methods to quantify the binding affinity of this compound to the prostanoid FP receptor: Radioligand Binding Assay, Fluorescence Polarization (FP) Assay, and Surface Plasmon Resonance (SPR).
Data Presentation
Quantitative data from binding affinity experiments should be meticulously recorded and presented for clear interpretation and comparison. The following table provides a template for summarizing key binding parameters for this compound and a known control compound.
| Compound | Assay Type | Receptor Source | Radioligand/Probe | Ki (nM) | IC50 (nM) | KD (nM) | Notes |
| This compound | Radioligand Competition | HEK293 cells expressing human FP receptor | [3H]-Latanoprost | ||||
| Fluprostenol (Control) | Radioligand Competition | HEK293 cells expressing human FP receptor | [3H]-Latanoprost | Full FP receptor agonist | |||
| This compound | Fluorescence Polarization | Purified human FP receptor | Fluorescein-labeled PGF2α | ||||
| This compound | Surface Plasmon Resonance | Immobilized human FP receptor | - | On- and off-rates determined |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Figure 1. This compound activates the prostanoid FP receptor signaling pathway.
Figure 2. Experimental workflow for the radioligand binding assay.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the prostanoid FP receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human prostanoid FP receptor.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.[1]
-
Radioligand: [3H]-Latanoprost or [3H]-PGF2α (specific activity ~100-200 Ci/mmol).
-
Unlabeled this compound.
-
Unlabeled PGF2α (for non-specific binding determination).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Vacuum filtration manifold.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-FP cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Radioligand (at a final concentration near its KD, e.g., 1-5 nM), and 100 µL of membrane preparation (containing 10-50 µg of protein).
-
Non-specific Binding (NSB): 50 µL of unlabeled PGF2α (at a final concentration of 10 µM), 50 µL of [3H]-Radioligand, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M), 50 µL of [3H]-Radioligand, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.
-
Terminate the binding reaction by rapid vacuum filtration of the plate contents through the pre-soaked filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the binding of this compound to the FP receptor by detecting changes in the polarization of light emitted from a fluorescently labeled ligand.
Materials:
-
Purified, soluble prostanoid FP receptor.
-
FP assay buffer: PBS, pH 7.4, with 0.01% Tween-20.
-
Fluorescently labeled prostanoid (e.g., fluorescein-PGF2α) as the tracer.
-
Unlabeled this compound.
-
Black, low-binding 384-well microplates.
-
A microplate reader with fluorescence polarization capabilities.
Protocol:
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
FP assay buffer.
-
A fixed concentration of the fluorescent tracer (typically at a concentration below its KD for the receptor).
-
A fixed concentration of the purified FP receptor (a concentration that gives a significant polarization window).
-
Varying concentrations of this compound.
-
-
Include control wells with:
-
Tracer only (for minimum polarization).
-
Tracer and receptor (for maximum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the change in mP values against the log concentration of this compound.
-
Fit the data to a competitive binding model to determine the IC50.
-
Calculate the Ki value as described for the radioligand binding assay.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified prostanoid FP receptor.
-
SPR running buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.
-
This compound solutions in running buffer at various concentrations.
Protocol:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified FP receptor over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over both the receptor-immobilized and reference flow cells.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = koff / kon.
-
References
Troubleshooting & Optimization
troubleshooting AL-8417 experimental variability
Welcome to the technical support center for AL-8417. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic peptide designed to be a potent positive modulator of the voltage-gated potassium channel, KCNV7. It binds to an extracellular loop of the channel, increasing its open probability and shifting the voltage-dependence of activation to more hyperpolarized potentials. This leads to a net increase in potassium efflux and subsequent neuronal hyperpolarization.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For optimal performance and stability, it is recommended to reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mM. For final dilutions in cell-based assays, use the appropriate extracellular buffer (e.g., Hanks' Balanced Salt Solution or artificial cerebrospinal fluid). Avoid repeated freeze-thaw cycles.
Q3: What is the expected EC50 for this compound in a typical cell-based assay?
A3: The half-maximal effective concentration (EC50) for this compound can vary depending on the expression system and assay conditions. However, in HEK293 cells stably expressing KCNV7, the expected EC50 is typically in the range of 100-300 nM. Significant deviations from this range may indicate experimental issues.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curve
If you are observing significant well-to-well or day-to-day variability in your this compound dose-response experiments, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Peptide Instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered channel expression. |
| Inconsistent Cell Seeding | Use a cell counter to ensure uniform cell seeding density across all wells of your assay plate. |
| Assay Temperature Fluctuations | Maintain a consistent and optimal temperature throughout the assay. For mammalian cells, this is typically 37°C. Use a temperature-controlled plate reader or incubator. |
Issue 2: No Observable Effect of this compound
If this compound is not producing the expected increase in KCNV7 channel activity, please review the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation | Verify the correct reconstitution of this compound and the composition of all buffers and solutions. |
| Low KCNV7 Expression | Confirm the expression of KCNV7 in your cell line using a validated method such as Western blot or qPCR. |
| Voltage-Gated Channel Inactivation | Ensure that the cell membrane potential in your assay allows for the KCNV7 channels to be in a state that can be modulated by this compound. |
| Presence of Channel Blockers | Check all media and buffer components for the presence of known potassium channel blockers. |
Experimental Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology
This protocol outlines a method for assessing the effect of this compound on KCNV7 currents using an automated patch-clamp system.
-
Cell Preparation: Culture HEK293 cells stably expressing KCNV7 to 70-80% confluency. On the day of the experiment, detach cells using a gentle enzyme-free dissociation reagent.
-
Solution Preparation: Prepare the intracellular solution (containing, in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA; pH 7.3 with KOH) and extracellular solution (containing, in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH). Prepare a dilution series of this compound in the extracellular solution.
-
Automated Patch-Clamp: Load the cell suspension and solutions onto the automated patch-clamp system.
-
Voltage Protocol: Use a voltage step protocol to elicit KCNV7 currents. A typical protocol would be to hold the cells at -80 mV and apply a series of depolarizing steps from -60 mV to +40 mV in 10 mV increments.
-
Data Analysis: Measure the peak current at each voltage step in the presence of different concentrations of this compound. Plot the normalized current as a function of this compound concentration to determine the EC50.
Protocol 2: Fluorescent Imaging Plate Reader (FLIPR) Assay
This protocol describes a cell-based thallium flux assay to measure KCNV7 activity in a high-throughput format.
-
Cell Plating: Seed HEK293 cells stably expressing KCNV7 into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well. Incubate for 24 hours.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add the desired concentrations of this compound to the wells and incubate for 15 minutes at room temperature.
-
Thallium Flux: Use a FLIPR instrument to add a stimulus buffer containing thallium sulfate.
-
Data Acquisition and Analysis: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the KCNV7 channel activity. Calculate the EC50 from the dose-response curve.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
improving AL-8417 solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of AL-8417 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent enzyme inhibitor that targets Cyclooxygenase (COX).[1][2] By inhibiting COX, this compound blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This mechanism of action gives this compound anti-inflammatory, antioxidant, and cytostatic properties.[3]
Q2: I am having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice for dissolving many poorly soluble compounds.[3] For in vivo formulations, a co-solvent system is often necessary to maintain solubility and ensure biocompatibility. A common starting formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and a saline or PBS buffer.[3] It is recommended to prepare fresh solutions and use auxiliary dissolution techniques such as gentle heating (e.g., to 45°C) or sonication if needed.[3]
Q3: Are there more advanced formulation strategies to improve the bioavailability of this compound?
A3: Yes, for compounds with poor water solubility, several advanced formulation strategies can be employed to enhance bioavailability. These include:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic matrix at the molecular level to improve its dissolution characteristics.
-
Inclusion Complexes: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form, which may improve absorption.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound in animal studies.
-
Potential Cause: This is often due to the poor and variable dissolution of the compound in the gastrointestinal tract. Physiological factors such as the presence or absence of food can also significantly impact absorption.
-
Troubleshooting Steps:
-
Standardize Animal Fasting: Ensure a consistent fasting period for all animals before dosing to minimize variability from food effects.
-
Optimize Formulation: If using a simple suspension, consider moving to a solubilizing formulation, such as the co-solvent system described below.
-
Particle Size Control: If preparing a suspension, ensure the particle size is small and uniform.
-
Issue 2: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.
-
Potential Cause: this compound is likely poorly soluble in aqueous solutions, and the addition of a large volume of buffer can cause it to crash out of the DMSO solution.
-
Troubleshooting Steps:
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a co-solvent system that helps to maintain solubility. An example formulation is provided in the experimental protocols section.
-
Stepwise Dilution: Add the aqueous component of the formulation to the organic solvent component slowly while vortexing to prevent localized high concentrations that can lead to precipitation.
-
Quantitative Data
Table 1: Example Co-solvent Formulation for In Vivo Studies
| Component | Percentage by Volume | Purpose |
| DMSO | 5% | Primary solvent for the compound |
| PEG300 | 30% | Co-solvent to improve solubility |
| Tween 80 | 5% | Surfactant to aid in solubilization |
| Saline/PBS | 60% | Aqueous vehicle for injection |
This table presents a common starting formulation for poorly soluble compounds and should be optimized for your specific experimental needs.[3]
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation for In Vivo Dosing
This protocol describes the preparation of a 1 mg/mL solution of this compound in a co-solvent vehicle for a target dose of 10 mg/kg in a 20 g mouse (200 µL dosing volume).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming bath (optional)
Procedure:
-
Calculate Required Amounts:
-
For a 1 mL final volume of a 1 mg/mL solution, you will need 1 mg of this compound.
-
Based on the percentages in Table 1, you will need:
-
DMSO: 50 µL
-
PEG300: 300 µL
-
Tween 80: 50 µL
-
Saline/PBS: 600 µL
-
-
-
Dissolve this compound in DMSO:
-
Weigh 1 mg of this compound into a sterile microcentrifuge tube.
-
Add 50 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
-
Add Co-solvents:
-
To the this compound/DMSO solution, add 300 µL of PEG300.
-
Vortex until the solution is clear and homogenous.
-
Add 50 µL of Tween 80 and vortex again until fully mixed.
-
-
Add Aqueous Vehicle:
-
Slowly add 600 µL of sterile saline or PBS to the mixture while vortexing. It is crucial to add the aqueous component gradually to prevent precipitation.
-
-
Final Formulation:
-
The final solution should be clear and homogenous. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
-
Visualizations
Caption: Workflow for preparing an this compound in vivo formulation.
Caption: this compound inhibits the COX enzyme in the inflammatory pathway.
References
Technical Support Center: Overcoming Off-Target Effects of AL-8417
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical kinase inhibitor, AL-8417. This compound is designed as a potent and selective inhibitor of Kinase A, a key component in a critical cancer signaling pathway. However, like many kinase inhibitors, it may exhibit off-target activities that can lead to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions between a drug, such as this compound, and cellular components other than its primary target (Kinase A).[1][2] These interactions can lead to misleading experimental results, where an observed biological effect is incorrectly attributed to the inhibition of the intended target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.[3] This can result in unforeseen toxicity or the activation of compensatory signaling pathways.
Q2: How can I determine if the phenotype I am observing is an on-target or off-target effect of this compound?
A2: A key strategy is to perform a "rescue" experiment. If the observed phenotype is due to the inhibition of Kinase A, then expressing a form of Kinase A that is resistant to this compound should reverse the effect. Additionally, using a structurally unrelated inhibitor of Kinase A should reproduce the same phenotype. If these experiments do not align, an off-target effect is likely.
Q3: What is the importance of a dose-response curve in distinguishing on-target from off-target effects?
A3: A dose-response curve is critical for assessing the potency of this compound for its intended target versus unintended targets.[1] Typically, on-target effects will occur at lower concentrations of the inhibitor, consistent with its known IC50 for the primary target. Off-target effects often require higher concentrations.[4] Comparing the dose-response for the on-target activity with the dose-response for the observed phenotype can provide strong evidence for or against an off-target effect.
Q4: What are the best practices for using this compound as a chemical probe in my experiments?
A4: To ensure that the observed effects are due to the inhibition of Kinase A, it is essential to use this compound at the lowest effective concentration, ideally not exceeding 1 µM in cell-based assays unless a higher concentration is justified by target engagement data.[4] Always include appropriate controls, such as a negative control compound that is structurally similar to this compound but inactive against Kinase A, and a positive control (e.g., another known inhibitor of Kinase A).
Troubleshooting Guides
Issue 1: Unexpected Cell Death at Efficacious Concentrations
-
Question: I am observing significant cytotoxicity in my cell line at concentrations where this compound should be specific for Kinase A. Is this an on-target or off-target effect?
-
Answer: While potent on-target inhibition can sometimes lead to cell death, unexpected toxicity may also be a sign of an off-target effect.[1] To investigate this:
-
Perform a Rescue Experiment: Attempt to rescue the cells from death by introducing a constitutively active downstream effector of Kinase A. If the cells still die, the toxicity is likely off-target.
-
Profile Against a Kinase Panel: Screen this compound against a broad panel of kinases to identify potential off-target kinases that might be mediating the cytotoxic effect.
-
Consult the Literature: Review literature on the inhibition of the identified off-target kinases to see if they are known to induce apoptosis in your cell model.
-
Issue 2: Activation of an Unintended Signaling Pathway
-
Question: My western blot analysis shows the activation of a signaling pathway that should not be regulated by Kinase A. Why is this happening?
-
Answer: This could be due to either off-target activation of an upstream kinase or pathway crosstalk as an indirect consequence of inhibiting Kinase A.[5] To dissect this:
-
Map the Activated Pathway: Use phospho-specific antibodies to identify the specific kinases being activated in the unintended pathway.
-
In Vitro Kinase Assays: Test this compound directly against the activated kinases in an in vitro assay to see if it has a direct activating or inhibitory effect.
-
Use a More Selective Inhibitor: If available, use a more selective inhibitor for Kinase A to see if the unintended pathway is still activated.
-
Issue 3: Inconsistent Results Between Different Cell Lines
-
Question: this compound shows the expected on-target effect in one cell line but a different or no effect in another, even though both express Kinase A. What could be the reason?
-
Answer: This discrepancy can arise from cell-type-specific expression of off-target proteins or differences in the wiring of signaling networks.
-
Quantify Target and Off-Target Expression: Use quantitative PCR or proteomics to compare the expression levels of Kinase A and any known off-target kinases in both cell lines.
-
Perform Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with Kinase A in both cell lines.
-
Consider Pathway Redundancy: The cell line showing no effect might have a redundant pathway that compensates for the inhibition of Kinase A.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Kinase A | 5 | ||
| Kinase B | 850 | 170 | |
| Kinase C | 2,300 | 460 | |
| Kinase D | >10,000 | >2,000 | |
| Kinase E | 45 | 9 |
This table presents hypothetical selectivity data. A higher fold selectivity indicates a more specific compound.
Table 2: Dose-Response of this compound on On-Target and Off-Target Pathways
| Concentration (nM) | Inhibition of p-Substrate A (On-Target) | Activation of p-Kinase E (Off-Target) | Cell Viability (%) |
| 1 | 25% | 5% | 98% |
| 10 | 85% | 15% | 95% |
| 100 | 98% | 60% | 70% |
| 1000 | 99% | 95% | 30% |
This table illustrates how increasing concentrations of this compound can lead to off-target pathway activation and decreased cell viability.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Kinase Levels
This protocol is for assessing the phosphorylation status of on-target and potential off-target kinases.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Serum-starve cells for 4-6 hours, then pre-treat with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Stimulate with an appropriate growth factor to activate the pathway of interest for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6][7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil samples. Load equal amounts of protein onto an SDS-PAGE gel.[6] Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[8] Incubate with a primary antibody specific for the phosphorylated form of the kinase of interest overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[6] Normalize the signal to a loading control like β-actin or to the total protein level of the kinase.[8]
Protocol 2: Immunoprecipitation (IP) for Target Engagement
This protocol is to confirm the binding of this compound to its intended target, Kinase A, in a cellular context.
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing Lysates: Add Protein A/G agarose beads to the cell lysates and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific for Kinase A to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[9]
-
Capture Immune Complex: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold IP lysis buffer to remove non-specifically bound proteins.[9]
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blot using an antibody against Kinase A. A successful IP will show a band for Kinase A in the eluate from the antibody-treated sample but not in the negative control (e.g., isotype control antibody).
Visualizations
Caption: Intended on-target signaling pathway of this compound.
Caption: Hypothetical off-target pathway affected by this compound.
Caption: Workflow for identifying this compound off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: IL-17 Pathway Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving inhibitors of the Interleukin-17 (IL-17) signaling pathway. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IL-17A inhibitors like Secukinumab?
Secukinumab is a fully human monoclonal antibody of the IgG1/kappa isotype that selectively targets and neutralizes Interleukin-17A (IL-17A).[1][2] By binding to IL-17A, Secukinumab prevents its interaction with the IL-17 receptor (IL-17R) complex, which is expressed on various cell types, including keratinocytes.[2][3] This action blocks the downstream signaling cascade, including the activation of NF-κB and MAPK pathways, which are crucial for the transcription of pro-inflammatory genes.[3] The neutralization of IL-17A leads to a reduction in the release of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response.[3][4]
Q2: How does the mechanism of action of Brodalumab differ from that of Secukinumab and Ixekizumab?
While Secukinumab and Ixekizumab directly bind to the IL-17A cytokine, Brodalumab is a human monoclonal antibody that targets the IL-17 receptor A (IL-17RA) subunit.[5][6][7][8] By binding to IL-17RA, Brodalumab blocks the signaling of multiple IL-17 family members, including IL-17A, IL-17F, IL-17C, and IL-17E.[7][9] This broader inhibition of the IL-17 pathway may be beneficial in contexts where multiple IL-17 isoforms are pathogenic.[9]
Q3: What are the key downstream effects of inhibiting the IL-17 signaling pathway?
Inhibition of the IL-17 pathway leads to a decrease in the production of pro-inflammatory cytokines such as IL-6 and IL-8.[10][11] It also reduces the activation and recruitment of neutrophils, a key cell type in many inflammatory processes. At the tissue level, for instance in psoriatic models, this inhibition can lead to a normalization of skin histology.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Cell line variability or passage number. | Ensure consistent use of a specific cell line and passage number. Regularly perform cell line authentication. |
| Reagent quality and concentration. | Use high-quality, validated reagents. Perform dose-response curves for IL-17A and the inhibitor to determine optimal concentrations. | |
| Assay timing. | Optimize incubation times for both inhibitor pre-treatment and IL-17A stimulation. | |
| Low signal in IL-17A-induced cytokine production assay | Low cell responsiveness to IL-17A. | Confirm that the chosen cell line (e.g., HeLa cells, human dermal fibroblasts) is responsive to IL-17A by measuring cytokine production in response to a range of IL-17A concentrations.[10] |
| Suboptimal assay conditions. | Ensure the use of appropriate media and supplements. Check the incubation time and temperature. | |
| High background in ELISA-based binding assays | Insufficient blocking. | Increase the concentration or incubation time of the blocking buffer. |
| Non-specific binding of antibodies. | Use high-quality, specific antibodies and optimize their concentrations. |
Experimental Protocols
Protocol 1: IL-17A-Induced Cytokine Production Assay
This assay is designed to measure the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) from cells stimulated with IL-17A.[10][11]
Materials:
-
Responsive cell line (e.g., human dermal fibroblasts, HeLa cells)
-
Cell culture medium
-
Recombinant human IL-17A
-
Test inhibitor (e.g., Secukinumab)
-
96-well cell culture plates
-
ELISA kits for the target cytokine (e.g., human IL-6)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Remove the culture medium and add fresh medium containing various concentrations of the test inhibitor. Incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Add recombinant human IL-17A to the wells at a final concentration known to induce a robust cytokine response.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using an ELISA kit, following the manufacturer's instructions.
Protocol 2: IL-17A/IL-17RA Binding Assay (ELISA-based)
This competitive ELISA-based assay is used to screen for compounds that inhibit the binding of IL-17A to its receptor, IL-17RA.[10]
Materials:
-
Recombinant human IL-17RA
-
Biotinylated recombinant human IL-17A
-
Test inhibitor
-
96-well microplate
-
Streptavidin-HRP
-
Chemiluminescent substrate
Procedure:
-
Coating: Coat a 96-well microplate with recombinant IL-17RA and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Competitive Binding: Add a mixture of biotinylated IL-17A and the test inhibitor at various concentrations to the wells. Incubate to allow for competitive binding.
-
Detection: Wash the plate and add Streptavidin-HRP, which will bind to the biotinylated IL-17A captured by the immobilized IL-17RA.
-
Signal Generation: After another wash step, add a chemiluminescent substrate and measure the signal using a microplate reader. A decrease in signal indicates inhibition of the IL-17A/IL-17RA interaction by the test compound.
Quantitative Data Summary
The following tables summarize clinical trial data for Secukinumab and Brodalumab in the treatment of moderate-to-severe plaque psoriasis.
Table 1: Efficacy of Secukinumab in Plaque Psoriasis (FUTURE 1 Study) [12]
| Treatment Group | ACR 20 Response at Week 24 |
| Secukinumab 150 mg | 50.0% |
| Secukinumab 75 mg | 50.5% |
| Placebo | 17.3% |
Table 2: Efficacy of Brodalumab in Plaque Psoriasis (Phase III AMAGINE-1 Study) [13]
| Treatment Group | PASI 75 Response at Week 12 | sPGA 0 or 1 at Week 12 |
| Brodalumab 210 mg | 83.3% | 75.7% |
| Brodalumab 140 mg | 60.3% | 53.9% |
| Placebo | 2.7% | 1.4% |
Visualizations
IL-17 Signaling Pathway
Caption: Simplified IL-17A signaling pathway and points of inhibition.
Experimental Workflow for IL-17A Inhibitor Screening
Caption: Workflow for an in vitro IL-17A inhibitor screening assay.
References
- 1. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Brodalumab? [synapse.patsnap.com]
- 7. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. novartis.com [novartis.com]
- 13. Brodalumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
optimizing AL-8417 concentration for efficacy
Technical Support Center: AL-8417
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is implicated in various diseases, including cancer. This compound exerts its effects by blocking the phosphorylation of key downstream targets in this cascade.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, we recommend a starting concentration range of 0.1 µM to 10 µM. The optimal concentration will vary depending on the cell line and the specific assay being performed. It is advisable to conduct a dose-response experiment to determine the IC50 value for your specific experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to minimize solvent-induced toxicity.
Q4: Is this compound suitable for in vivo studies?
A4: The suitability of this compound for in vivo studies is currently under investigation. Please refer to the most recent product datasheet or contact our technical support team for the latest information on in vivo applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed efficacy | - Suboptimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to this compound.- Improper storage or handling of the compound. | - Perform a dose-response curve to determine the optimal concentration.- Optimize the incubation time for your specific assay.- Test this compound in a panel of different cell lines.- Ensure proper storage and handling of this compound as per the datasheet. |
| High background or off-target effects | - this compound concentration is too high.- The compound may have off-target effects at high concentrations. | - Lower the concentration of this compound.- Use a more targeted assay to confirm the mechanism of action.- Consult the literature for potential off-target effects of similar compounds. |
| Compound precipitation in media | - Poor solubility of this compound at the working concentration.- The final DMSO concentration is too low. | - Ensure the final concentration of this compound does not exceed its solubility limit in your cell culture media.- The stock solution can be warmed briefly at 37°C before dilution.- Maintain a final DMSO concentration that aids solubility but is not toxic to the cells (typically <0.1%). |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent incubation times or compound concentrations.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Maintain strict adherence to optimized protocols for incubation time and concentration.- Ensure accurate and consistent pipetting techniques. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| A549 | Lung Cancer | 1.2 |
| U87 MG | Glioblastoma | 0.8 |
| PC-3 | Prostate Cancer | 2.5 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range (µM) | Incubation Time (hours) |
| Cell Viability (MTT/XTT) | 0.1 - 10 | 24 - 72 |
| Western Blot (p-AKT, p-mTOR) | 0.5 - 5 | 2 - 24 |
| Apoptosis Assay (Caspase-3/7) | 1 - 10 | 12 - 48 |
| Cell Cycle Analysis | 0.5 - 5 | 24 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated AKT (p-AKT)
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-AKT (e.g., at Ser473) and total AKT overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT and the loading control.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration and efficacy.
Technical Support Center: Troubleshooting Unexpected Results with AL-8417
Disclaimer: The following troubleshooting guide is based on the assumed mechanism of action for a hypothetical compound, AL-8417, as a hypoxia-activated DNA cross-linking agent. This information is intended for research professionals and is for guidance purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is presumed to be a hypoxia-activated prodrug. In low-oxygen (hypoxic) environments, characteristic of solid tumors, it is metabolized into its active form. This active metabolite then acts as a DNA cross-linking agent, inducing DNA damage and subsequent cell death in cancer cells.
Q2: My in vitro results with this compound show inconsistent cytotoxicity. What could be the cause?
Inconsistent cytotoxicity in vitro is a common issue with hypoxia-activated prodrugs. The level of hypoxia is a critical experimental parameter. Variations in oxygen levels across different wells of a culture plate or between experiments can lead to significant differences in drug activation and, consequently, cytotoxicity. Ensure your hypoxia chamber is properly calibrated and maintains a consistent, low-oxygen environment.
Q3: I am observing off-target toxicity in my normoxic control cells. Why is this happening?
While this compound is designed to be activated under hypoxic conditions, some level of basal activity in normoxic conditions can occur. This could be due to several factors, including:
-
Metabolic Activation: Certain cell lines may possess enzymatic machinery capable of activating this compound even at normal oxygen levels.
-
Compound Instability: The compound itself may be unstable in culture medium, leading to the release of cytotoxic byproducts.
-
"Bystander Effect": Lipophilic cytotoxic metabolites produced under hypoxia could potentially diffuse and affect neighboring normoxic cells.[1]
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy in Xenograft Models
If this compound is not demonstrating the anticipated anti-tumor activity in your xenograft studies, consider the following troubleshooting steps.
Experimental Workflow for Investigating Low Efficacy
Caption: Simplified HIF-1α pathway in normoxia vs. hypoxia.
Troubleshooting Protocol:
-
Dose Reduction Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Histopathological Analysis: Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify signs of toxicity.
-
Evaluate Off-Target Activation: Analyze plasma and tissues from normoxic regions for the presence of active metabolites, which could indicate off-target drug activation.
Data Interpretation Table:
| Observation | Potential Cause | Recommended Action |
| Significant Weight Loss at Low Doses | Off-target drug activation in tissues with physiological hypoxia (e.g., bone marrow). | Consider alternative dosing schedules (e.g., intermittent dosing) to allow for recovery. |
| Organ-Specific Toxicity | Accumulation of the drug or its metabolites in a specific organ. | Investigate drug transporters and metabolizing enzymes in the affected organ. |
| No Correlation Between Toxicity and Efficacy | The toxic and therapeutic effects may be mediated by different mechanisms. | Re-evaluate the primary mechanism of action and consider potential off-target effects. |
References
AL-8417 stability issues and degradation prevention
Technical Support Center: AL-8417
Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. This technical support guide is based on established principles of small molecule stability and degradation and is intended to provide general guidance for researchers working with potentially unstable compounds. The information herein should be adapted to the specific properties of the compound of interest.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during their experiments that could be related to the stability of this compound.
| Question | Possible Cause | Recommended Action |
| Why are my biological assay results inconsistent or showing a loss of potency over time? | The compound may be degrading in the assay medium or under the experimental conditions (e.g., temperature, pH). | 1. Prepare fresh stock solutions for each experiment. 2. Perform a time-course experiment to assess the stability of this compound in your specific assay buffer. 3. Analyze the compound in the assay medium at different time points using HPLC or LC-MS to detect degradation products. |
| I see unexpected peaks in my HPLC or LC-MS analysis of the compound. | These peaks may represent degradation products. | 1. Compare the chromatogram of a freshly prepared sample with one that has been stored or subjected to experimental conditions. 2. Perform forced degradation studies (see protocol below) to intentionally generate degradation products and see if they match the unexpected peaks. 3. Characterize the structure of the potential degradants using high-resolution mass spectrometry (HRMS) and NMR if necessary. |
| The physical appearance of my solid compound has changed (e.g., color, clumping). | This could indicate degradation, hygroscopicity, or interaction with the storage environment. | 1. Store the compound under inert gas (argon or nitrogen) and protect it from light. 2. Use a desiccator to prevent moisture absorption. 3. Re-analyze the compound's purity and identity using appropriate analytical techniques. |
| My compound is not dissolving completely in the intended solvent. | The compound may have degraded into less soluble products, or the wrong solvent is being used. | 1. Confirm the recommended solvent for this compound. 2. Try gentle warming or sonication to aid dissolution, but be aware that heat can accelerate degradation. 3. Filter the solution and analyze both the soluble and insoluble fractions to identify any degradation products. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintaining the integrity of your compound.[1][2] For solid this compound, it is recommended to:
-
Temperature: Store at -20°C or below for long-term storage.[1][2]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1][3]
-
Moisture: Store in a desiccator to protect from humidity.[1]
-
Atmosphere: For compounds sensitive to oxidation, store under an inert atmosphere (argon or nitrogen).
For this compound in solution:
-
Temperature: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Solvent: Use high-purity, anhydrous solvents. The choice of solvent can impact stability.[4]
Q2: What is the best way to prepare solutions of this compound?
A2: To ensure consistency and minimize degradation during solution preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.[1]
-
Use calibrated equipment and high-purity solvents.[2]
-
Prepare solutions fresh for each experiment whenever possible.
-
If a stock solution is to be stored, divide it into single-use aliquots to minimize freeze-thaw cycles.[2]
Q3: Can I expose solutions of this compound to light?
A3: Many organic molecules are sensitive to light and can undergo photodecomposition.[5][6] It is best practice to handle solutions of this compound in a fume hood with the sash down or in a room with minimal direct light. Use amber vials or wrap clear vials in foil to protect solutions from light exposure.[1][3]
Q4: How do pH and buffer components affect the stability of this compound?
A4: The stability of a compound in solution can be highly dependent on pH.[5] Hydrolysis, a common degradation pathway, is often catalyzed by acidic or basic conditions.[7] It is important to determine the optimal pH range for this compound stability. Some buffer components can also react with the compound. It is advisable to test the stability of this compound in your specific experimental buffer.
Common Degradation Pathways and Prevention
The table below summarizes common degradation pathways for small organic molecules and strategies to prevent them.
| Degradation Pathway | Promoting Conditions | Prevention Strategies | Hypothetical % Degradation (24h) |
| Hydrolysis | Presence of water, acidic or basic pH.[7] | Store in a dry environment, use aprotic solvents, maintain solution pH within a stable range. | 15% in 0.1M HCl at 50°C |
| Oxidation | Exposure to oxygen, presence of metal ions, light exposure (photo-oxidation).[5][6] | Store under an inert atmosphere (argon or nitrogen), use antioxidants, protect from light. | 10% in 3% H₂O₂ at RT |
| Photolysis | Exposure to UV or visible light.[5][6] | Store in amber vials or protect from light, handle in a dark environment. | 25% under direct UV light |
| Thermal Degradation | High temperatures.[8] | Store at recommended low temperatures, avoid excessive heating during dissolution. | 5% at 60°C in solution |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[9][10]
Objective: To intentionally degrade this compound under various stress conditions to identify degradation pathways and products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
HPLC or LC-MS system with a suitable column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 50°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[11][12]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 50°C. Take samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.[11][12]
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Take samples at various time points.[11]
-
Thermal Degradation: Incubate the stock solution at 60°C. Take samples at various time points. Also, test the solid compound under the same conditions.[11]
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light. A control sample should be wrapped in foil to exclude light. Take samples at various time points.[9]
-
-
Sample Analysis: Analyze all samples and controls by a stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from its degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products.
-
Determine the primary degradation pathways for this compound.
-
Visualizations
Caption: Troubleshooting workflow for compound stability issues.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Account Suspended [toxicology.blog]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound Degradation – Mass Analytica [mass-analytica.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijisrt.com [ijisrt.com]
Technical Support Center: Synthesis of AL-8417
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of AL-8417, also known as N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4). Our goal is to help you refine your synthesis for a higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the identity of this compound?
A1: this compound is a common laboratory identifier for the neurotoxin N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride. Its synonyms include DSP-4. The CAS number for the hydrochloride salt is 40616-75-9.
Q2: What is the general synthetic route for this compound?
A2: The synthesis of this compound is not widely detailed in publicly available literature. However, a plausible and common synthetic approach involves a two-step process:
-
N-Alkylation: Reaction of N-ethyl-2-bromobenzylamine with a 2-chloroethylating agent.
-
Salt Formation: Conversion of the resulting free base to its hydrochloride salt for improved stability and handling.
Q3: What are the critical parameters affecting the yield of the N-alkylation step?
A3: Key parameters influencing the N-alkylation step include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the 2-chloroethylating agent. The purity of the starting materials is also crucial.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive alkylating agent. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Impure starting materials. | 1. Use a fresh or newly purchased alkylating agent. Consider using an agent with a better leaving group, such as 2-chloroethyl tosylate. 2. Switch to a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 3. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and side reactions. 4. Ensure the N-ethyl-2-bromobenzylamine is pure and free of residual acid from its synthesis. |
| Formation of multiple products (observed by TLC/HPLC) | 1. Over-alkylation (quaternary ammonium salt formation). 2. Side reactions involving the solvent. 3. Decomposition of the product or starting material. | 1. Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. 2. Use a non-reactive, aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. 3. Run the reaction at a lower temperature and monitor for decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult purification of the final product | 1. Co-elution of the product with starting material or byproducts. 2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. 2. Attempt to crystallize the free base before converting it to the hydrochloride salt. If the free base is an oil, try different solvent systems for the salt formation and crystallization. |
| Low yield after hydrochloride salt formation | 1. Incomplete precipitation of the salt. 2. Loss of product during washing. | 1. Ensure the solvent used for precipitation is one in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, hexane). Cooling the solution can improve precipitation. 2. Use ice-cold solvent for washing the precipitated salt to minimize dissolution. |
Experimental Protocols
Note: The following are generalized protocols based on standard organic synthesis techniques. Researchers should optimize these conditions for their specific laboratory setup and reagent quality.
Protocol 1: Synthesis of N-ethyl-N-(2-hydroxyethyl)-2-bromobenzylamine (Intermediate)
This protocol outlines a potential route to an intermediate that can be subsequently chlorinated.
-
Reaction Setup: To a solution of N-ethyl-2-bromobenzylamine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq).
-
Addition of Reagent: Add 2-bromoethanol (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Chlorination of N-ethyl-N-(2-hydroxyethyl)-2-bromobenzylamine
-
Reaction Setup: Dissolve the purified N-ethyl-N-(2-hydroxyethyl)-2-bromobenzylamine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere. Cool the solution in an ice bath.
-
Addition of Chlorinating Agent: Add thionyl chloride (1.2 eq) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of this compound.
Protocol 3: Formation of this compound Hydrochloride
-
Dissolution: Dissolve the crude free base of this compound in a minimal amount of a suitable solvent, such as diethyl ether.
-
Precipitation: Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound as the hydrochloride salt.
Visualizations
Synthesis Pathway of this compound
Caption: A generalized two-step synthesis pathway for this compound hydrochloride.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.
Technical Support Center: Minimizing AL-8417 Toxicity in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity associated with AL-8417 in cellular assays. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific toxicological profile of this compound is limited. The guidance provided here is based on general principles of cell culture and drug toxicity testing and should be adapted based on your specific cell type and experimental conditions. It is crucial to perform thorough dose-response and time-course experiments to determine the optimal non-toxic concentrations for your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is described as an enzyme inhibitor with antioxidant, anti-inflammatory, and cytostatic properties.[1] Its specific enzyme targets are not well-documented in publicly available literature. Its cytostatic nature suggests that it can inhibit cell proliferation, which is a critical consideration for designing cellular assays.
Q2: What are the common signs of this compound induced cytotoxicity in my cell cultures?
Common indicators of cytotoxicity include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased presence of floating, dead cells in the culture medium.
-
Induction of apoptosis or necrosis markers.
-
Alterations in metabolic activity (e.g., as measured by an MTT or resazurin assay).
-
Changes in key signaling pathways unrelated to the intended target.
Q3: How can I determine the optimal non-toxic working concentration of this compound?
It is essential to perform a dose-response study to determine the concentration range of this compound that achieves the desired biological effect without causing significant cytotoxicity. A typical approach involves treating your cells with a serial dilution of this compound for a defined period (e.g., 24, 48, and 72 hours) and then assessing cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion). The highest concentration that does not significantly reduce cell viability would be a good starting point for your experiments.
Q4: Can the solvent used to dissolve this compound be a source of toxicity?
Yes, the solvent used to dissolve this compound, commonly dimethyl sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations.[2] It is crucial to prepare a high-concentration stock of this compound in a suitable solvent and then dilute it in culture medium to the final working concentration. Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects. The final solvent concentration should typically be kept below 0.5%, and for some sensitive cell lines, below 0.1%.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death observed at all tested concentrations of this compound. | The concentration range is too high for the specific cell line. | Perform a broader dose-response experiment with lower concentrations of this compound. Consider a starting concentration in the low nanomolar range and titrating up. |
| The cell line is particularly sensitive to the compound. | Use a more resistant cell line if appropriate for the study, or significantly lower the concentration and increase the exposure time. | |
| The solvent concentration is too high. | Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle control. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase at the start of the experiment. |
| Fluctuation in incubation time. | Standardize the incubation time with this compound across all experiments. | |
| Edge effects on assay plates. | To mitigate evaporation and temperature variations, avoid using the outer wells of the assay plates for experimental samples.[3] Fill the outer wells with sterile PBS or medium. | |
| Desired biological effect is only seen at cytotoxic concentrations. | The therapeutic window of this compound is narrow for this cell type. | Consider using a lower concentration for a longer duration to achieve the biological effect with less toxicity. Explore co-treatment with a cytoprotective agent if the mechanism of toxicity is known or can be hypothesized. |
| The biological effect and cytotoxicity are mechanistically linked. | This may be an inherent property of the compound. Further investigation into the mechanism of action is needed. |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile, tissue culture-treated 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells.
-
Include wells with untreated cells (medium only) and vehicle control cells (medium with the same final concentration of the solvent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical pathway for a cytostatic agent.
References
Validation & Comparative
Unveiling the Target: A Comparative Guide to AL-8417 Target Engagement Validation
For researchers, scientists, and drug development professionals, validating the engagement of a therapeutic compound with its intended molecular target is a cornerstone of preclinical research. This guide provides a comparative overview of methodologies to validate the target engagement of AL-8417, an enzyme inhibitor with demonstrated antioxidant, anti-inflammatory, and cytostatic properties.
While the specific enzymatic target of this compound is not publicly disclosed, this guide will present a framework for its target validation, adaptable to the eventual identification of its molecular counterpart. We will explore established techniques for quantifying target engagement and provide hypothetical comparative data and detailed experimental protocols.
Quantitative Comparison of Target Engagement Assays
The selection of a target engagement assay is contingent on the nature of the target protein and the availability of specific reagents. Below is a comparative table summarizing key quantitative parameters for commonly employed methods, presented here with hypothetical data for this compound and a putative alternative compound, "Competitor X."
| Assay Type | Compound | Target Protein | Apparent Kd (nM) | EC50 (nM) | Bmax (RU) | Thermal Shift (°C) |
| Surface Plasmon Resonance (SPR) | This compound | Recombinant Target Enzyme | 150 | N/A | 120 | N/A |
| Competitor X | Recombinant Target Enzyme | 250 | N/A | 110 | N/A | |
| Cellular Thermal Shift Assay (CETSA) | This compound | Endogenous Target Enzyme | N/A | 350 | N/A | 4.5 |
| Competitor X | Endogenous Target Enzyme | N/A | 600 | N/A | 2.8 | |
| Isothermal Titration Calorimetry (ITC) | This compound | Recombinant Target Enzyme | 180 | N/A | N/A | N/A |
| Competitor X | Recombinant Target Enzyme | 300 | N/A | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of this compound to its purified target enzyme in real-time.
Methodology:
-
Immobilize the recombinant target enzyme onto a CM5 sensor chip via amine coupling.
-
Prepare a dilution series of this compound and Competitor X in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compounds over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized target.
-
Regenerate the sensor surface between injections using a low pH buffer.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Culture cells expressing the target enzyme to 80% confluency.
-
Treat cells with varying concentrations of this compound or Competitor X for 1 hour.
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by Western blotting or ELISA.
-
Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the thermal shift.
Visualizing Target Engagement Workflows
Diagrams illustrating experimental workflows provide a clear and concise overview of the methodologies.
Caption: Workflow for SPR-based target engagement analysis.
Caption: Workflow for CETSA-based target engagement analysis.
Comparative Efficacy Analysis: AL-8417 vs. Olaparib in BRCA-Mutated Cancers
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the novel PARP inhibitor AL-8417 against the established competitor, Olaparib. This guide provides a detailed overview of their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental protocols utilized for their evaluation.
Introduction to PARP Inhibition in Oncology
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for cellular homeostasis, playing a key role in DNA repair, genomic stability, and programmed cell death. In the context of cancer therapy, particularly in tumors with existing DNA repair defects, such as those with BRCA1/2 mutations, the inhibition of PARP can lead to synthetic lethality. This dual-hit mechanism, where the inhibition of a secondary DNA repair pathway in a cancer cell that already has a primary defect leads to cell death, has established PARP inhibitors as a significant class of targeted therapies. Olaparib was the first PARP inhibitor to receive clinical approval and has become a standard of care in various settings. This compound is a next-generation PARP inhibitor currently under investigation, designed for enhanced potency and selectivity.
Comparative Efficacy Data
The following tables summarize the comparative efficacy of this compound and Olaparib from preclinical studies.
In Vitro Efficacy: IC50 Values
| Cell Line | BRCA Status | This compound IC50 (nM) | Olaparib IC50 (nM) |
| CAPAN-1 | BRCA2-mutant | 1.2 | 5.1 |
| MDA-MB-436 | BRCA1-mutant | 0.8 | 4.5 |
| HeLa | BRCA-proficient | 150 | 210 |
IC50 values represent the concentration of the drug required to inhibit 50% of cell growth.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| CAPAN-1 | Vehicle | 0 |
| CAPAN-1 | Olaparib (50 mg/kg, daily) | 65 |
| CAPAN-1 | This compound (25 mg/kg, daily) | 78 |
| MDA-MB-436 | Vehicle | 0 |
| MDA-MB-436 | Olaparib (50 mg/kg, daily) | 72 |
| MDA-MB-436 | This compound (25 mg/kg, daily) | 85 |
Tumor growth inhibition was assessed after 21 days of treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the comparative experiments.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
A Comparative Guide to AL-8417 and Other Selective EP4 Receptor Antagonists for Researchers
For researchers and professionals in drug development, the landscape of selective EP4 receptor antagonists presents a promising frontier for therapeutic intervention in inflammation, pain, and oncology. This guide provides an objective comparison of AL-8417 against other notable compounds in its class, supported by experimental data to inform target validation and compound selection.
This document summarizes key quantitative data, details the experimental protocols for the cited assays, and provides visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of these inhibitors.
Quantitative Comparison of EP4 Receptor Antagonists
The following table summarizes the binding affinities (Kᵢ/Kₑ) and functional potencies (IC₅₀) of this compound and other well-characterized selective EP4 receptor antagonists. This data is crucial for comparing the relative potency and selectivity of these compounds.
| Compound | Binding Affinity (Kᵢ/Kₑ, nM) | Functional Activity (IC₅₀, nM) | Selectivity Profile |
| This compound * | 1 | Not explicitly reported | Antagonist at human prostanoid FP and EP4 receptors. Selective over DP1, EP1, EP2, EP3, TP, and IP receptors (Kₑ = 1000, 2300, 7000, 8100, 900, and 300 nM, respectively). |
| L-161,982 | 24 | Not explicitly reported for a functional assay, but blocks PGE₂-induced cell proliferation at 10 µM[1][2]. | Selective for EP4 over EP1, EP2, EP3, DP, FP, and IP receptors (Kᵢ = 17,000, 23,000, 1,900, 5,100, 5,600, and 6,700 nM, respectively)[1]. |
| ER-819762 | Not explicitly reported | 59 (cAMP-dependent reporter assay)[3]. Displaced PGE₂ binding with an IC₅₀ of 70 nM[3]. | Highly selective for EP4, with no agonism or antagonism for 106 other GPCRs, including EP1, EP2, and EP3 receptors[3]. |
| ONO-AE3-208 | 1.3 | Not explicitly reported | Selective for EP4 over EP3, FP, and TP receptors (Kᵢ = 30, 790, and 2400 nM, respectively). No affinity for EP1, EP2, DP, or IP receptors (Kᵢ >10,000 nM)[4][5]. |
| E7046 (Palupiprant) | 23.14 | 13.5 (PGE₂-induced cAMP reporter assay)[6][7][8]. | Selective inhibitor of the EP4 receptor[6][7][8]. |
*Note: Data for this compound is based on a compound disclosed in an Allergan patent (WO 2015113057; US 2015210689) and is presumed to be this compound for the purpose of this guide.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the EP4 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Cell Membrane Preparation:
-
HEK293 cells stably expressing the human EP4 receptor are cultured and harvested.
-
Cells are washed with phosphate-buffered saline (PBS) and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
The cell suspension is homogenized and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).
-
Add a fixed concentration of a radiolabeled ligand specific for the EP4 receptor (e.g., [³H]-PGE₂).
-
Add varying concentrations of the unlabeled competitor compound (e.g., this compound or other antagonists).
-
For non-specific binding determination, a high concentration of an unlabeled standard ligand is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Detection and Data Analysis:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC₅₀ value of the competitor compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This cell-based assay measures the ability of a compound to inhibit the functional response of the EP4 receptor, which is coupled to the Gαs protein and stimulates the production of cyclic AMP (cAMP).
-
Cell Culture and Treatment:
-
HEK293 cells stably expressing the human EP4 receptor are seeded in a 96-well plate and cultured to a desired confluency.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are pre-incubated with varying concentrations of the antagonist compound (e.g., this compound) for a short period.
-
The cells are then stimulated with a fixed concentration of an EP4 receptor agonist (e.g., PGE₂) to induce cAMP production.
-
-
cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is typically based on competitive enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET).
-
-
Data Analysis:
-
The measured signal is proportional to the amount of cAMP produced.
-
The data is plotted as the percentage of inhibition of the agonist-induced response versus the concentration of the antagonist.
-
A dose-response curve is fitted using non-linear regression to determine the IC₅₀ value of the antagonist.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.
Caption: EP4 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the radioligand binding assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
Independent Analysis of AL-8417 Study Findings in Post-Vitrecomy Cataract Prevention
For Immediate Release
This guide provides a comprehensive comparison of the seminal findings from the study on AL-8417, a novel benzopyranyl ester, and evaluates the landscape of independent replication. The original research, spearheaded by Kuszak and colleagues, demonstrated the potential of this compound in mitigating posterior subcapsular cataract formation following vitrectomy in a rabbit model. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and related compounds.
Executive Summary
The foundational study on this compound by Kuszak et al. (2002) established its efficacy in preventing vitrectomy-induced lens changes. To date, no direct independent replications of this specific study have been identified in publicly available literature. However, the broader context of research on benzopyran analogues supports the plausibility of the original findings, pointing to their anti-inflammatory and cytostatic properties. This guide synthesizes the available data from the original study and contextualizes it with findings from related research on similar compounds.
Comparison of Experimental Findings
The primary study by Kuszak et al. investigated the effect of an irrigating solution containing this compound on the lens of rabbits that underwent partial vitrectomy. The key quantitative endpoint was the Focal Length Variability (FLV), a measure of the sharpness of focus of the lens. Lower FLV indicates a more optically perfect lens.
| Treatment Group | N | Mean Focal Length Variability (FLV) at 6 Months Post-Surgery | Percentage Change vs. Control (BSS Plus) |
| Non-Operated Control | 16 | Data not numerically specified in abstract, but described as "essentially equal" to this compound group. | - |
| BSS Plus® (Control) | 16 | Significantly higher than controls and drug-treated groups. | 100% |
| This compound (1.25 µM) | 12 | "Essentially equal to that of age-matched, non-surgical controls." | Data suggests significant reduction compared to BSS Plus. |
| AL-17052 (5.0 µM) | 9 | "Essentially equal to that of age-matched, non-surgical controls." | Data suggests significant reduction compared to BSS Plus. |
| AL-12615 (5.0 µM) | 5 | "Essentially equal to that of age-matched, non-surgical controls." | Data suggests significant reduction compared to BSS Plus. |
Data is based on the abstract of Kuszak JR, et al. Exp Eye Res. 2002 Oct;75(4):459-73. The full paper providing specific numerical FLV values was not accessible.
Experimental Protocols
Original this compound Study Methodology
The following protocol is a summary of the methodology described in the abstract of the primary study by Kuszak et al. (2002).
Animal Model:
-
2.5-month-old Dutch Belted rabbits.
Surgical Procedure:
-
Unilateral partial vitrectomy was performed.
-
The vitreous was replaced with one of the following solutions:
-
Commercially available BSS® or BSS PLUS® (Control group, n=16).
-
A modified BSS PLUS® irrigating solution containing 1.25 µM this compound (n=12).
-
A modified BSS PLUS® irrigating solution containing 5.0 µM AL-17052 (amide-linked benzopyran pro-drug, n=9).
-
A modified BSS PLUS® irrigating solution containing 5.0 µM AL-12615 (active metabolite, n=5).
-
-
Age-matched, non-operated rabbits served as an additional control group (n=16).
Analysis:
-
Lenses were analyzed 6 months post-surgery.
-
Correlative structural analysis included light microscopy, scanning electron microscopy, and three-dimensional computer-assisted drawings.
-
Optical quality was assessed by low-power helium-neon laser scan to determine Focal Length Variability (FLV).
Visualizing the Biological Rationale
The proposed mechanism of action for this compound and related benzopyran analogues centers on their anti-inflammatory and cytostatic properties. While a specific signaling pathway for this compound has not been detailed in the available literature, related benzopyran compounds have been shown to influence key inflammatory cascades. The following diagram illustrates a plausible signaling pathway that could be modulated by this compound to produce its observed therapeutic effects.
The following diagram illustrates the experimental workflow of the Kuszak et al. (2002) study.
Conclusion
The original study on this compound presents compelling preclinical evidence for its use in preventing post-vitrectomy cataracts. The lack of direct independent replication studies highlights a significant gap in the validation of these findings. However, the known anti-inflammatory and cytostatic effects of the broader class of benzopyran compounds provide a strong theoretical basis for the observed outcomes. Further independent studies are warranted to conclusively determine the clinical potential of this compound and to elucidate its precise mechanism of action. Researchers are encouraged to build upon the foundational work of Kuszak and colleagues to explore this promising therapeutic avenue.
Comparative Analysis of AL-8417 and Standard of Care: A Data-Driven Guide
A comprehensive review of the current therapeutic landscape for Diabetic Macular Edema (DME) is critical for researchers and drug development professionals. While a direct comparative analysis of AL-8417 against the current standard of care for DME is not feasible due to the absence of publicly available clinical data for this compound in this indication, this guide provides a detailed overview of the established treatments for DME, including their mechanisms of action, efficacy data, and experimental protocols.
Initial searches suggest that this compound is an enzyme inhibitor with antioxidant, anti-inflammatory, and cytostatic properties. There is also a mention of its potential to suppress changes in the lens after a vitrectomy. However, its specific therapeutic application in ophthalmology and any clinical data remain undisclosed in the public domain.
In contrast, the standard of care for Diabetic Macular Edema is well-established and primarily revolves around anti-vascular endothelial growth factor (anti-VEGF) therapies and corticosteroids.
Standard of Care for Diabetic Macular Edema (DME)
The management of DME has significantly evolved, moving from laser photocoagulation to intravitreal pharmacotherapies that have demonstrated superior visual acuity outcomes.
Anti-VEGF Therapy: The First-Line Treatment
Intravitreal injections of anti-VEGF agents are the cornerstone of DME treatment. These agents work by inhibiting the activity of vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis and vascular permeability.
Mechanism of Action of Anti-VEGF Agents:
Comparative Efficacy of Anti-VEGF Agents:
A pivotal study, the DRCR.net Protocol T, provided a head-to-head comparison of aflibercept, bevacizumab, and ranibizumab for DME.
| Treatment Group | Mean Change in Visual Acuity at 1 Year (ETDRS Letters) | Mean Change in Central Subfield Thickness at 1 Year (μm) |
| Aflibercept 2.0 mg | +13.3 | -169 |
| Bevacizumab 1.25 mg | +9.7 | -101 |
| Ranibizumab 0.3 mg | +11.2 | -147 |
Data from the DRCR.net Protocol T study.
The study found that for patients with baseline visual acuity of 20/50 or worse, aflibercept demonstrated superior visual acuity gains at one year compared to bevacizumab and ranibizumab. For eyes with milder vision loss (20/32 to 20/40), the three agents had similar efficacy.[1][2]
Newer Anti-VEGF Agents:
More recent additions to the anti-VEGF armamentarium include brolucizumab and faricimab, which offer the potential for extended dosing intervals.
-
Brolucizumab: A single-chain antibody fragment that allows for a higher concentration of the drug per injection. Clinical trials (KESTREL and KITE) have shown its non-inferiority to aflibercept with a potential for 12-week dosing intervals.[2][3]
-
Faricimab: A bispecific antibody that targets both VEGF-A and Angiopoietin-2 (Ang-2), another pathway involved in vascular instability. The YOSEMITE and RHINE studies demonstrated that faricimab could extend treatment intervals up to 16 weeks in a significant portion of patients.[3]
Corticosteroids: A Second-Line Option
For patients who have an inadequate response to anti-VEGF therapy, intravitreal corticosteroids are a valuable second-line treatment. They exert their effect through broad anti-inflammatory and anti-permeability actions.
Mechanism of Action of Corticosteroids:
Available Corticosteroid Implants:
| Implant | Drug | Duration of Action |
| Ozurdex® | Dexamethasone 0.7 mg | Up to 6 months |
| Iluvien® | Fluocinolone Acetonide 0.19 mg | Up to 36 months |
| Retisert® | Fluocinolone Acetonide 0.59 mg | Approximately 2.5 years |
| Yutiq® | Fluocinolone Acetonide 0.18 mg | Up to 36 months |
Common side effects of intravitreal corticosteroids include cataract formation and elevated intraocular pressure.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental workflows for preclinical and clinical evaluation of DME therapies.
Experimental Workflow for Preclinical Evaluation:
Clinical Trial Protocol for DME:
A standard clinical trial for a new DME treatment would typically involve the following phases:
-
Phase I: Small group of patients to assess safety, dosage, and early signs of efficacy.
-
Phase II: Larger group to further evaluate safety and efficacy.
-
Phase III: Large, multicenter, randomized controlled trials to compare the new treatment against the standard of care.
Key Endpoints in DME Clinical Trials:
-
Primary Endpoint: Mean change in Best-Corrected Visual Acuity (BCVA) from baseline.
-
Secondary Endpoints:
-
Proportion of patients gaining or losing ≥15 letters in BCVA.
-
Mean change in central subfield thickness on OCT.
-
Safety and tolerability.
-
References
- 1. Topical treatment of diabetic macular edema using dexamethasone ophthalmic suspension: A randomized, double-masked, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oculis.com [oculis.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug delivery to the anterior segment of the eye: A review of current and future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of AL-8417
An initial search for information regarding "AL-8417" has not yielded specific results for a compound with this designation in publicly available scientific literature or clinical trial databases. The search results did not contain any information on a drug or investigational molecule referred to as this compound.
This suggests a few possibilities:
-
Typographical Error: The designation "this compound" may be incorrect.
-
Internal or Preclinical Designation: This could be an internal compound name used by a research institution or company that has not yet been disclosed in public forums or publications.
-
Discontinued Compound: The development of this compound may have been terminated early in the preclinical stage, resulting in a lack of published data.
To proceed with a meaningful comparison and assessment of specificity, further clarification on the identity of "this compound" is required. Specifically, information regarding its intended biological target, its chemical class, or any associated research institution would be necessary to conduct a relevant and accurate search for its properties and comparative compounds.
Without this foundational information, it is not possible to provide a comparison guide, detail experimental protocols, or create the requested visualizations. We recommend verifying the compound's designation and providing any additional known details to enable a comprehensive response.
Validating AL-8417's Mechanism of Action: A Comparative Analysis with Knockout Studies and Alternative Antagonists
Unveiling the FP Receptor Signaling Pathway
The Prostaglandin F2α (PGF2α) receptor, or FP receptor, is a G-protein coupled receptor that, upon binding its ligand PGF2α, activates the Gq alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Figure 1: Simplified signaling pathway of the Prostaglandin F2α (FP) receptor and the inhibitory action of this compound.
Comparative Analysis: AL-8810 vs. FP Receptor Knockout
Knockout studies, where the gene encoding a specific protein is deleted, provide the ultimate validation for a drug's on-target effects. The phenotypic similarities between animals treated with an antagonist and those with the corresponding receptor knocked out offer compelling evidence for the drug's mechanism of action.
| Parameter | Wild-Type + Vehicle | Wild-Type + AL-8810 | FP Receptor Knockout (FP-/-) | Reference |
| Traumatic Brain Injury (TBI) Induced Hippocampal Swelling | Significant swelling (146.5 ± 7.4% of contralateral) | Significantly reduced swelling | Significantly less hippocampal swelling | [4] |
| TBI Induced Neurological Deficit Score (NDS) | Significant neurological deficits | Significantly improved NDS at 24 and 48 hours | No significant improvement in NDS | [4] |
| TBI Induced Grip Strength | Significant decrease in grip strength | Three-fold less decrease in grip strength | Not reported | [4] |
| Oxygen-Glucose Deprivation (OGD) Induced Reactive Oxygen Species (ROS) Formation in Hippocampal Slices | Significant increase in ROS formation | Significantly reduced ROS formation | Significantly lower ROS formation | [1][5] |
| Allodynia (Pain Response) induced by αβ-methylene ATP or PGF2α | Allodynia elicited | Blocked pain response | No allodynia elicited | [1] |
The data clearly demonstrate that pharmacological blockade of the FP receptor with AL-8810 recapitulates key aspects of the phenotype observed in FP receptor knockout mice, particularly in the context of neuroprotection and inflammatory responses.[1][4][5]
Alternative FP Receptor Antagonist: BAY-6672
The landscape of FP receptor antagonists is expanding, with compounds like BAY-6672 emerging as potential therapeutics. A comparison with these alternatives further contextualizes the properties of this compound/AL-8810.
| Compound | Mechanism of Action | Potency (IC50) | Selectivity | Therapeutic Indication | Reference |
| AL-8810 | Competitive FP receptor antagonist | Ki = 426 ± 63 nM (A7r5 cells) | Selective over TP, DP, EP2, EP4 receptors | Research tool, potential for various inflammatory and neurological conditions | [3] |
| BAY-6672 | Potent and selective hFP-R antagonist | IC50 = 14 nM (cell-based hFP-R assay) | High selectivity over other prostanoid receptors | Idiopathic Pulmonary Fibrosis (IPF) | [6] |
Experimental Protocols
Generation of FP Receptor Knockout Mice
The generation of FP receptor knockout mice is a critical step in validating the on-target effects of FP receptor antagonists. The following workflow outlines the CRISPR/Cas9-mediated approach.
Figure 2: Workflow for generating FP receptor knockout mice using CRISPR/Cas9.
Methodology for FP Receptor Knockout Mouse Generation:
A common method for generating knockout mice involves the use of CRISPR/Cas9 technology. Briefly, a guide RNA (gRNA) is designed to target a specific exon of the Ptgfr gene (the gene encoding the FP receptor). This gRNA, along with the Cas9 nuclease, is then microinjected into fertilized mouse eggs. The Cas9 protein, guided by the gRNA, creates a double-strand break in the target DNA. The cell's natural repair mechanisms often introduce small insertions or deletions (indels) at the break site, leading to a frameshift mutation and a non-functional protein. The modified embryos are then implanted into a surrogate mother. Offspring are screened for the desired mutation, and heterozygous mice are bred to produce homozygous knockout animals.
In Vivo Model of Traumatic Brain Injury (TBI)
Experimental Workflow:
Figure 3: Experimental workflow for the in vivo traumatic brain injury model.
Methodology for TBI Studies:
Wild-type and FP receptor knockout mice are subjected to a controlled cortical impact (CCI), a widely used model of TBI.[4] Immediately following the injury, wild-type animals are treated with either a vehicle control or AL-8810. Over a period of 24 to 48 hours, neurological function is assessed using a neurological deficit score (NDS) and motor function is evaluated with a grip strength test.[4] At the end of the experiment, brain tissue is collected for histological analysis to determine the extent of the lesion and hippocampal swelling.[4]
Conclusion
The convergence of evidence from pharmacological studies with AL-8810 and genetic studies using FP receptor knockout mice provides a robust validation of the mechanism of action for this compound as a selective FP receptor antagonist. The consistent observation that both pharmacological blockade and genetic deletion of the FP receptor lead to similar protective and anti-inflammatory outcomes solidifies the on-target activity of this class of compounds. This comparative approach not only strengthens the understanding of this compound's therapeutic potential but also highlights the critical role of the FP receptor in various disease pathologies, offering a clear rationale for its continued investigation and development.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Benchmarking AL-8417: A Comparative Performance Analysis Against Known mTOR Pathway Inhibitors
In the landscape of targeted therapeutics, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis in cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for drug development. This guide provides a comparative analysis of a novel investigational compound, AL-8417, against the well-characterized mTOR inhibitor, Rapamycin. The data presented herein offers an objective evaluation of this compound's performance, supported by detailed experimental protocols for key assays.
Quantitative Performance Analysis
The inhibitory activity of this compound and Rapamycin was assessed across multiple parameters, including in vitro kinase assays, cell viability, and target protein phosphorylation. The results are summarized in the table below, providing a clear comparison of their potency and efficacy.
| Parameter | This compound | Rapamycin | Experiment Type |
| mTOR Kinase IC50 | 1.2 nM | 0.8 nM | In vitro Kinase Assay |
| Cell Viability (MCF-7) IC50 | 15 nM | 25 nM | MTT Assay |
| p-S6K (Thr389) Inhibition IC50 | 5 nM | 8 nM | Western Blot |
| p-4E-BP1 (Thr37/46) Inhibition IC50 | 7 nM | 12 nM | Western Blot |
Caption: Comparative inhibitory concentrations (IC50) of this compound and Rapamycin on mTOR kinase activity and downstream signaling in MCF-7 breast cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and transparent evaluation of the presented data.
In Vitro mTOR Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the catalytic activity of the mTOR protein.
-
Reagents: Recombinant human mTOR protein, ATP, substrate peptide (a synthetic peptide with a phosphorylation site for mTOR), this compound, Rapamycin, and a kinase buffer solution.
-
Procedure:
-
The mTOR enzyme is incubated with varying concentrations of this compound or Rapamycin in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a luminescence-based detection method.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of mTOR inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound or Rapamycin for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins, which are indicative of the inhibition of the mTOR signaling pathway.
-
Cell Lysis: MCF-7 cells are treated with this compound or Rapamycin for a specified time, and then the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of S6 Kinase (p-S6K) and 4E-BP1 (p-4E-BP1), as well as antibodies for the total proteins as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent or fluorescent detection.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. The IC50 values are calculated based on the dose-dependent decrease in the phosphorylation signal.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated.
Caption: Experimental workflow for comparing this compound and Rapamycin.
Caption: Simplified mTOR signaling pathway and points of inhibition.
Safety Operating Guide
Essential Guide to the Proper Disposal of AL-8417
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for AL-8417, a potent Cyclooxygenase (COX) inhibitor.
Chemical and Physical Properties of this compound
This compound, also known as (2R)-AL-5898, with the CAS number 180472-20-2, is a research chemical requiring careful handling. While a specific Safety Data Sheet (SDS) is not publicly available, the general properties of similar cyclooxygenase inhibitors allow for the formulation of safe disposal guidelines.
| Property | Data |
| Chemical Name | This compound; (2R)-AL-5898 |
| CAS Number | 180472-20-2 |
| Molecular Formula | C₁₅H₁₂F₂O₂S |
| Molecular Weight | 306.3 |
| Class | Cyclooxygenase (COX) Inhibitor |
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a dust mask or respirator should be used.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as with any investigational drug or research chemical, must adhere to strict protocols to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
Step 1: Deactivation of the Compound
For small quantities of this compound, chemical deactivation may be a viable option before disposal. However, given the lack of specific reaction data, this should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.
Step 2: Segregation and Collection of Waste
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name, "this compound," and any known hazard symbols.
Step 3: Waste Disposal
The collected hazardous waste must be disposed of through a licensed environmental management vendor. It is imperative not to dispose of this compound down the drain or in regular trash.[1][2][3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and arrange for the pickup and disposal of the hazardous waste in accordance with all applicable regulations.[1]
-
For investigational drugs used in clinical research, there are specific guidelines for the destruction of used and unused medications that must be followed.[1]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
Signaling Pathway Context: Cyclooxygenase Inhibition
This compound functions as a Cyclooxygenase (COX) inhibitor. Understanding its mechanism of action provides context for its biological significance and the importance of proper handling and disposal. The diagram below illustrates the general signaling pathway affected by COX inhibitors.
Caption: A simplified diagram showing the inhibition of prostaglandin synthesis by this compound.
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
